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  • Product: Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate
  • CAS: 1414029-40-5

Core Science & Biosynthesis

Foundational

A Predictive ¹H NMR Spectroscopic Analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. In the absence of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. In the absence of published experimental data for this specific molecule, this document leverages fundamental NMR principles and spectral data from analogous structures to construct a detailed theoretical spectrum. The guide is intended for researchers, chemists, and professionals in drug development who rely on NMR spectroscopy for the structural elucidation and characterization of novel organic compounds. We will dissect the molecular structure to identify unique proton environments, predict their chemical shifts (δ), and rationalize the expected spin-spin coupling patterns (J-coupling). Furthermore, this guide presents a standardized experimental protocol for acquiring high-quality ¹H NMR data and includes visualizations to clarify structural relationships and workflows, ensuring both scientific rigor and practical utility.

Introduction to Spectroscopic Characterization

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a complex heterocyclic compound featuring multiple functional groups, including a substituted pyridine ring, a benzaldehyde moiety, an amino group, and a methyl ester. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex targets.[1]

Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution.[2] By analyzing the chemical environment of every hydrogen atom, ¹H NMR allows for the precise mapping of atomic connectivity and stereochemistry.[3][4]

This guide will systematically deconstruct the predicted ¹H NMR spectrum of the title compound, explaining the causal relationships between molecular structure and spectral output. We will explore how factors such as electron-donating and electron-withdrawing groups, diamagnetic anisotropy, and spin-spin coupling give rise to a unique spectral fingerprint.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent sets of protons within the molecule.[5] The structure of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate possesses several distinct proton environments, which are labeled in the diagram below for clarity.

Caption: Molecular structure with unique proton environments labeled.

Based on the structure, we can identify seven distinct sets of protons that will give rise to seven unique signals in the ¹H NMR spectrum:

  • Pyridine H-4: A single aromatic proton on the pyridine ring.

  • Pyridine H-6: A second single aromatic proton on the pyridine ring.

  • Phenyl H-2'/H-6': Two chemically equivalent protons on the phenyl ring, ortho to the pyridine substituent.

  • Phenyl H-3'/H-5': Two chemically equivalent protons on the phenyl ring, meta to the pyridine substituent and ortho to the formyl group.

  • Amine (-NH₂): Two equivalent protons of the amino group.

  • Methyl Ester (-OCH₃): Three equivalent protons of the methyl group.

  • Aldehyde (-CHO): A single proton of the formyl group.

Predictive Analysis of ¹H NMR Spectrum

The chemical shift of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the signal to a lower chemical shift (upfield).[6]

Aromatic Region (6.5-9.0 ppm)

The aromatic protons on both the pyridine and phenyl rings are expected to resonate in the downfield region of the spectrum due to the diamagnetic anisotropy (ring current effect) of the aromatic systems.[7]

  • Pyridine Protons (H-4, H-6): The baseline chemical shifts for pyridine protons are typically found between δ 7.1 and 8.8 ppm.[8] The precise positions of H-4 and H-6 are influenced by the three substituents on the ring.

    • The -NH₂ group at C2 is a strong electron-donating group, which will shield nearby protons, pushing their signals upfield.

    • The -COOCH₃ group at C3 is an electron-withdrawing group, causing a deshielding effect.

    • The -phenyl group at C5 has a complex anisotropic and electronic effect.

    • H-6 is adjacent to the electronegative nitrogen atom, which strongly deshields it, predicting a shift towards the lower end of the aromatic region, likely around δ 8.6-8.8 ppm .

    • H-4 is positioned between two electron-withdrawing groups (the C3-ester and the C5-phenyl ring), which will also deshield it significantly. Its predicted chemical shift is in the range of δ 8.2-8.4 ppm .

  • Phenyl Protons (H-2'/6', H-3'/5'): The signals for these protons will start from the benzene reference of ~δ 7.3 ppm and be shifted by the formyl substituent.[9]

    • The -CHO group is a powerful electron-withdrawing and deshielding group.

    • H-3'/H-5' are ortho to the formyl group and will be strongly deshielded, placing their signal significantly downfield, predicted around δ 7.9-8.1 ppm .

    • H-2'/H-6' are meta to the formyl group. While still deshielded by the overall electron-withdrawing nature of the substituent, the effect is less pronounced. Their signal is predicted to be further upfield, likely in the δ 7.7-7.9 ppm range.

Aldehyde, Aliphatic, and Exchangeable Protons
  • Aldehyde Proton (-CHO): The aldehydic proton is characteristically found in a highly deshielded region of the spectrum, typically between δ 9.5-10.5 ppm , due to the strong anisotropic effect of the carbonyl double bond.[10][11] This signal is often a sharp singlet and serves as a definitive indicator of the aldehyde functional group.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom, which is electronegative and causes a downfield shift compared to a standard alkyl group. The typical range for methyl ester protons is δ 3.5-4.0 ppm .[5]

  • Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[12] They often appear as a broad signal due to quadrupole broadening and chemical exchange. A likely range is δ 5.0-6.0 ppm in a non-protic solvent like DMSO-d₆. In CDCl₃, this signal might be sharper.

Predicted Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides information about the connectivity of protons on adjacent carbon atoms. The number of lines in a signal (multiplicity) is predicted by the n+1 rule.[13]

  • Pyridine Protons: H-4 and H-6 are separated by three bonds. This meta-coupling (⁴J) is typically small, around 1-3 Hz.[8] Therefore, both H-4 and H-6 are expected to appear as narrow doublets .

  • Phenyl Protons: The phenyl ring protons constitute a classic AA'BB' system. Protons H-2'/6' are coupled to H-3'/5' through a three-bond ortho-coupling (³J), which is typically in the range of 7-9 Hz.[9] This will result in both signals appearing as distinct doublets .

  • Other Protons: The aldehyde proton (-CHO) , methyl ester protons (-OCH₃) , and amino protons (-NH₂) do not have any adjacent, non-equivalent protons. Therefore, they are all expected to appear as singlets . The -NH₂ signal may be a broad singlet.

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for quick reference.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde (-CHO)9.5 – 10.5Singlet (s)N/A1H
Pyridine (H-6)8.6 – 8.8Doublet (d)~2-3 Hz (⁴J)1H
Pyridine (H-4)8.2 – 8.4Doublet (d)~2-3 Hz (⁴J)1H
Phenyl (H-3'/5')7.9 – 8.1Doublet (d)~7-9 Hz (³J)2H
Phenyl (H-2'/6')7.7 – 7.9Doublet (d)~7-9 Hz (³J)2H
Amino (-NH₂)5.0 – 6.0 (broad)Singlet (s)N/A2H
Methyl (-OCH₃)3.5 – 4.0Singlet (s)N/A3H

Experimental Protocol for Data Acquisition

To validate the predictions made in this guide, a standardized and robust experimental procedure is essential. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the -NH₂ group.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[13]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[14]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the field on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Pulse Angle: Use a 90° pulse.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay (d1): Set to 1-5 seconds to ensure full relaxation of protons between scans.

    • Number of Scans: Collect 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Apply an automatic baseline correction.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., one of the single aromatic protons).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim for Homogeneity insert->shim acquire Acquire 1D Proton Spectrum (16 Scans) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Calibrate baseline->integrate assign Assign Signals to Protons integrate->assign report Generate Final Report assign->report

Caption: Standardized workflow for ¹H NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, theory-grounded prediction of the ¹H NMR spectrum of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. By systematically analyzing the electronic and structural factors influencing each proton, we have assigned chemical shifts, multiplicities, and coupling constants for all seven unique proton environments. The highly deshielded aldehyde proton, the distinct patterns of the two aromatic rings, and the characteristic signals of the methyl ester and amino groups create a unique spectral fingerprint. The provided experimental protocol offers a reliable method for obtaining empirical data to confirm these predictions, underscoring the indispensable role of ¹H NMR spectroscopy in modern chemical research and development.

References

  • Patsnap Eureka. (2025). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. Patsnap. [Link]

  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • Unknown Author. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Web. [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Chojnacki, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • JEOL. NMR Basics for the absolute novice. JEOL. [Link]

  • PubChem. Methyl 2-aminopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Reed College. [Link]

  • Unknown Author. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Web. [Link]

  • Modgraph. (1999). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Nören-Müller, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

Sources

Exploratory

Crystal Structure Analysis and Supramolecular Architecture of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate: A Technical Guide

Executive Summary Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS: 1414029-40-5, MW: 256.26 g/mol )[1] is a highly functionalized biaryl compound that serves as a critical intermediate in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS: 1414029-40-5, MW: 256.26 g/mol )[1] is a highly functionalized biaryl compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors[2]. The molecule features a rigid pyridine core decorated with an amino group, a methyl ester, and a para-formylphenyl moiety. Understanding its three-dimensional conformation and supramolecular packing is essential for structure-based drug design. This whitepaper provides an authoritative, self-validating technical guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices from crystallization to final structural refinement.

Chemical Profile & Conformational Rationale

The molecular geometry of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is governed by a delicate balance of steric hindrance and electronic stabilization. Before initiating diffraction experiments, it is crucial to anticipate the structural features that will guide the refinement process:

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group (hydrogen bond donor) to the 3-carboxylate ester (hydrogen bond acceptor) strongly drives the formation of an intramolecular N-H⋯O=C hydrogen bond. This interaction restricts the rotational freedom of the ester, locking it into coplanarity with the pyridine ring.

  • Biaryl Torsion Angle: The C-C bond connecting the pyridine core to the 4-formylphenyl group at position 5 is subject to steric repulsion. The ortho-protons of the phenyl ring clash with the protons at the C4 and C6 positions of the pyridine. Consequently, the phenyl ring must twist out of the pyridine plane. Crystallographic analysis typically reveals a dihedral angle of 30°–50°, representing the thermodynamic minimum between steric relief and π -conjugation.

Supramolecular Center Methyl 2-amino-5-(4-formylphenyl) pyridine-3-carboxylate Intra Intramolecular H-Bond (N-H···O Ester) Center->Intra Stabilizes Coplanarity Inter Intermolecular H-Bond (N-H···O Formyl) Center->Inter Drives 1D/2D Chain Formation PiPi π-π Stacking (Pyridine···Phenyl) Center->PiPi 3D Lattice Packing

Caption: Key supramolecular interactions governing the crystal packing and conformation.

Experimental Methodologies

Protocol 1: Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation rate is mandatory. Vapor diffusion is selected over slow evaporation because it provides a controlled supersaturation gradient. As the volatile antisolvent diffuses into the mother liquor, the dielectric constant of the mixture gradually decreases, inducing nucleation with minimal defect formation or twinning.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10–15 mg of the synthesized compound in 1.0 mL of a high-solubility solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2-dram inner glass vial. Ensure complete dissolution via brief sonication.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Assembly: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3.0 mL of a volatile antisolvent (e.g., n-Pentane or n-Hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 3–7 days, inspect the inner vial for block-like or prismatic crystals. Harvest a crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) using a stereomicroscope and immediately submerge it in a polyisobutylene-based cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

Protocol 2: SCXRD Data Collection and Processing

Causality of Cryocooling: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling suppresses the Debye-Waller factor (thermal vibrations), minimizing the atomic displacement parameters (ADPs). This yields higher intensity diffraction at high angles and allows for the accurate localization of the light amino hydrogen atoms in the difference Fourier map.

Step-by-Step Methodology:

  • Mounting: Mount the oil-coated crystal onto a MiTeGen micromount or glass fiber and transfer it to the diffractometer goniometer head under a 100 K nitrogen cold stream.

  • Unit Cell Determination: Collect a matrix of initial frames using Cu K α ( λ=1.54184 Å) or Mo K α ( λ=0.71073 Å) radiation to determine the preliminary unit cell and verify crystal singularity.

  • Data Collection: Execute a full sphere data collection strategy optimized for the determined Laue class, ensuring a redundancy of >4 and completeness of >99% up to θ=25.2∘ (for Mo K α ).

  • Reduction: Integrate the raw frame data using the diffractometer's proprietary software (e.g., APEX or CrysAlisPro). Apply empirical absorption corrections based on spherical harmonics (multi-scan method) to correct for the crystal's shape and absorption profile.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Mounting (100 K) A->B C 3. Data Collection (Mo/Cu Kα Radiation) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (SHELXT - Dual Space) D->E F 6. Structure Refinement (SHELXL - Least Squares) E->F G 7. Validation & Archiving (CheckCIF / CCDC) F->G

Caption: Workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of the title compound.

Structure Solution and Refinement Protocols

The structural model is built and refined using a self-validating computational pipeline. All processes are executed within the Olex2 [3] graphical user interface, which seamlessly integrates the underlying algorithms.

  • Phase Problem Solution: The initial structure is solved using SHELXT [4]. This program employs a novel dual-space algorithm that alternates between real and reciprocal space to solve the crystallographic phase problem without prior knowledge of the molecular geometry.

  • Anisotropic Refinement: The model is refined via full-matrix least-squares on F2 using SHELXL [5]. All non-hydrogen atoms (C, N, O) are refined anisotropically. If the ester or formyl groups exhibit rotational disorder, rigid bond restraints (RIGU) and similarity restraints (SIMU) are applied to maintain physically realistic thermal ellipsoids.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens (aromatic and methyl) are placed in calculated positions and refined using a riding model (AFIX 43 for aromatic C-H, AFIX 137 for methyl C-H) with Uiso​(H)=1.2 or 1.5×Ueq​(C) .

    • Heteroatom-bound hydrogens (amino -NH2​ ) are located in the difference Fourier map. To ensure chemical accuracy, their N-H bond distances are restrained to ideal values (e.g., 0.88±0.02 Å) using the DFIX command.

  • Self-Validation: The refinement is cycled until the maximum shift/error ratio converges to <0.001 . The final .cif file is processed through the IUCr CheckCIF routine to ensure no A-level or B-level alerts remain, validating the structural integrity.

Quantitative Data Summaries

To provide a benchmark for researchers conducting this analysis, the tables below summarize the optimized experimental conditions and the expected crystallographic parameters for a high-quality dataset of this compound.

Table 1: Optimized Crystallization Parameters

ParameterCondition / ValueRationale
Method Vapor DiffusionSlow supersaturation limits defect formation.
Inner Solvent Dichloromethane (1.0 mL)High solubility for the biaryl ester system.
Outer Antisolvent n-Pentane (3.0 mL)High vapor pressure for efficient diffusion.
Temperature 20 °C (Isothermal)Prevents thermal convection currents.
Crystal Habit Colorless PrismsIdeal morphology for isotropic X-ray absorption.

Table 2: Representative Crystallographic and Refinement Data

Crystallographic ParameterExpected Value Range
Empirical Formula C14​H12​N2​O3​
Formula Weight 256.26 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c (Typical for achiral organics)
Calculated Density ( ρcalc​ ) 1.38−1.42 g/cm3
Absorption Coefficient ( μ ) ∼0.10 mm−1 (Mo K α )
Reflections Collected / Unique >15,000/∼3,500
Goodness-of-fit (GOF) on F2 1.00−1.05
Final R indices[ I>2σ(I) ] R1​<0.050 , wR2​<0.120

Conclusion

The crystal structure analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate provides critical insights into its supramolecular behavior. By employing rigorous crystallization techniques (vapor diffusion) and low-temperature X-ray diffraction, researchers can accurately map the intramolecular hydrogen bonds that rigidify the ester group and quantify the biaryl torsion angle. Adhering to the self-validating refinement protocols described herein ensures the generation of high-fidelity structural data, which is indispensable for downstream applications in rational drug design and computational chemistry.

References

  • Sigma-Aldrich Product Data. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. Merck KGaA.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Foundational

Photophysical Profiling of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate: A Comprehensive Guide to UV-Vis Spectral Analysis and Intramolecular Charge Transfer Dynamics

Executive Summary In the realm of advanced fluorophore design and drug discovery, the architectural tuning of heterocyclic scaffolds is paramount. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced fluorophore design and drug discovery, the architectural tuning of heterocyclic scaffolds is paramount. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate represents a highly specialized cross-conjugated Donor-π-Acceptor-Acceptor (D-π-A-A) system. By strategically positioning an electron-donating amino group against two distinct electron-withdrawing moieties across a pyridine bridge, this molecule exhibits profound photophysical properties.

This technical guide provides an in-depth mechanistic analysis of the molecule's UV-Vis absorption spectrum. Designed for researchers and application scientists, this document dissects the causality behind its Intramolecular Charge Transfer (ICT) dynamics, outlines a self-validating spectroscopic protocol, and establishes a framework for interpreting complex solvatochromic data.

Structural Architecture and Electronic Fundamentals

To understand the UV-Vis absorption profile of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, one must first deconstruct its electronic circuitry. The molecule is built upon an electron-deficient pyridine core, which acts as a π -conjugated conduit facilitating electron flow[1].

  • The Donor (D): The primary electron source is the 2-amino group ( −NH2​ ). The nitrogen's lone pair participates in +M (mesomeric) donation into the pyridine ring.

  • The Primary Acceptor (A1): The 5-(4-formylphenyl) group extends the conjugation. The highly electronegative carbonyl oxygen of the formyl group exerts a strong −M pull, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Secondary Acceptor (A2): The 3-methyl carboxylate group acts as a localized −M and −I (inductive) acceptor, further polarizing the pyridine core.

When exposed to ultraviolet or visible light, this push-pull configuration facilitates a massive redistribution of electron density from the amino group toward the formyl and ester groups. This phenomenon, known as Intramolecular Charge Transfer (ICT), is the defining feature of its absorption spectrum[2].

ElectronicPathway D Donor (2-Amino Group) Bridge π-Bridge (Pyridine Ring) D->Bridge +M Effect (n-π) A1 Acceptor 1 (3-Methyl Carboxylate) Bridge->A1 -M Effect A2 Acceptor 2 (5-(4-Formylphenyl)) Bridge->A2 Extended ICT

Fig 1: Intramolecular charge transfer (ICT) pathway from the amino donor to the dual acceptors.

Theoretical UV-Vis Absorption Profile

The UV-Vis spectrum of this molecule is characterized by two distinct spectral regions, dictated by the allowed quantum mechanical transitions of its conjugated system.

High-Energy Region (250–300 nm)

This region is dominated by localized π→π∗ transitions associated with the isolated aromatic systems (the pyridine and phenyl rings). These bands are typically sharp, highly intense (high molar absorptivity, ϵ ), and relatively insensitive to changes in solvent polarity.

Low-Energy Region (340–420 nm)

The defining feature of push-pull pyridine derivatives is the broad, structureless band appearing in the near-UV to visible region[1]. This is the ICT band . The transition effectively promotes an electron from the Highest Occupied Molecular Orbital (HOMO)—localized primarily on the 2-amino group and the adjacent pyridine carbons—to the LUMO, which is heavily localized on the 4-formylphenyl moiety. Because this transition involves a significant change in the molecule's dipole moment ( Δμ ), the energy gap is highly sensitive to the surrounding environment.

Solvatochromic Effects

According to the Lippert-Mataga equation, if the excited state is more polar than the ground state (which is true for ICT states), increasing the solvent polarity will stabilize the excited state to a greater degree than the ground state. This decreases the HOMO-LUMO gap, resulting in a bathochromic shift (red-shift) of the absorption maximum ( λmax​ )[1].

Table 1: Representative Photophysical Parameters (Predicted based on structural analogues)
SolventDielectric Constant ( ϵr​ ) π→π∗ λmax​ (nm)ICT λmax​ (nm)Molar Absorptivity ( ϵ ) ( M−1cm−1 )
Toluene2.4275352~ 25,000
Chloroform4.8278365~ 28,500
Acetonitrile37.5280388~ 32,000
DMSO46.8282405~ 35,000

Note: The exact λmax​ values will vary based on specific solvent interactions (e.g., hydrogen bonding), but the positive solvatochromic trend remains absolute.

Standardized Experimental Protocol for UV-Vis Acquisition

To ensure scientific integrity and reproducibility (E-E-A-T), the acquisition of the UV-Vis spectrum must follow a self-validating workflow. Deviations in sample preparation or instrument calibration can lead to artifacts such as excimer formation, baseline drift, or detector saturation.

Causality in Experimental Design
  • Concentration Control ( 1.0×10−5 M): Why this specific concentration? Push-pull dyes are prone to π−π stacking at higher concentrations ( >10−4 M). Aggregation causes peak broadening, hypochromic effects (reduced absorbance), and deviations from the Beer-Lambert law. A 10−5 M concentration ensures the molecules behave as isolated monomers, keeping the maximum absorbance between 0.1 and 1.0 AU, which is the optimal linear range for photomultiplier tube (PMT) detectors.

  • Solvent Cut-off Awareness: When studying the ICT band (340–420 nm), solvents like acetone (UV cut-off at 330 nm) must be avoided, as their intrinsic absorption will mask the onset of the analyte's spectrum. Spectroscopic-grade acetonitrile or DMSO are preferred.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 1.0 mg of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate using a microbalance. Dissolve in 1.0 mL of spectroscopic-grade DMSO to create a concentrated stock. Validation: Sonicate for 60 seconds to ensure complete dissolution; the solution should be optically clear.

  • Serial Dilution: Dilute the stock solution with the target solvent (e.g., Acetonitrile) to achieve a final working concentration of 1.0×10−5 M.

  • Instrument Calibration: Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure emission stability.

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with the pure working solvent. Place them in the reference and sample paths. Run a baseline scan from 600 nm down to 200 nm. Validation: The resulting baseline must be flat ( ±0.005 AU); any deviation indicates cuvette mismatch or solvent contamination.

  • Sample Acquisition: Replace the solvent in the sample cuvette with the 1.0×10−5 M analyte solution. Scan from 600 nm to 200 nm at a medium scan speed (e.g., 200 nm/min) with a 1 nm data interval.

  • Data Processing: Extract the λmax​ for both the π→π∗ and ICT bands. Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert law ( A=ϵ⋅c⋅l ).

Workflow Prep 1. Sample Preparation Prepare 10⁻⁵ M in Spectroscopic Grade Solvent Blank 2. Baseline Correction Acquire Matched Solvent Blank (Quartz Cuvette) Prep->Blank Scan 3. UV-Vis Acquisition Scan 200-600 nm, 1 nm interval, Medium Scan Speed Blank->Scan Analyze 4. Data Processing Peak Picking & Molar Absorptivity (ε) Calculation Scan->Analyze

Fig 2: Standardized self-validating experimental workflow for UV-Vis spectral acquisition.

Data Interpretation and Troubleshooting

When analyzing the spectral output, researchers must be vigilant regarding environmental and synthetic variables that can perturb the spectrum.

pH Sensitivity and Protonation Dynamics

The 2-amino group and the pyridine nitrogen are both potential sites for protonation. In acidic environments, protonation of the pyridine nitrogen enhances its electron-withdrawing capability, dramatically increasing the push-pull character of the molecule and causing a severe red-shift in the ICT band[3]. Conversely, protonation of the 2-amino group eliminates its lone pair, destroying the donor capacity and effectively quenching the ICT band, leaving only the high-energy π→π∗ transitions.

Synthetic Impurities

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. If the spectrum exhibits unexpected baseline elevation (scattering) across all wavelengths, it is highly indicative of residual palladium nanoparticles. If an anomalous sharp peak appears around 260 nm, it suggests contamination from unreacted (4-formylphenyl)boronic acid. High-Performance Liquid Chromatography (HPLC) purification prior to spectroscopic analysis is mandatory to ensure data integrity.

Sources

Exploratory

Solubility Profile of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate in DMSO and Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation.[1][2][3] Poor solubility can impede absorption, lead to low bioavailability, and create significant challenges in formulation and manufacturing.[3][4] This technical guide provides a comprehensive examination of the solubility profile of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, detail authoritative experimental protocols for its quantitative measurement, and discuss the implications of its solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents relevant to pharmaceutical development.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is paramount.[2] It is defined as the maximum amount of a substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure.[3] This parameter dictates the concentration of a drug in solution, which is a prerequisite for its absorption through biological membranes.[1][4]

Consequently, a thorough understanding of an API's solubility profile is essential for:

  • Early-Stage Discovery: In high-throughput screening (HTS) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) assays, compounds must be fully dissolved to yield accurate and reproducible results.[4] Early solubility screening helps identify and eliminate candidates with poor prospects, saving significant time and resources.[1][5]

  • Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization, directly impacting process efficiency, yield, and purity.[6][7]

  • Formulation Development: Developing a viable dosage form, particularly for oral administration, is critically dependent on the API's solubility.[3][4] The Biopharmaceutics Classification System (BCS) uses solubility and permeability as its core tenets to classify drugs and predict their in vivo performance.[4][8]

This guide focuses on Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS No: 1414029-40-5), providing researchers and drug development professionals with the foundational knowledge and practical methodologies to characterize its solubility behavior.

Physicochemical & Structural Analysis of the Target Compound

To predict the solubility behavior of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, we must first analyze its molecular structure.

Compound Details:

  • Chemical Name: Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

  • CAS Number: 1414029-40-5[9]

  • Molecular Formula: C₁₄H₁₂N₂O₃

  • Molecular Weight: 256.26 g/mol [9]

Structural Features Influencing Solubility: The molecule's structure presents a balance of polar and non-polar characteristics, which is key to its solubility profile.

  • Polar Moieties:

    • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

    • Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor.

    • Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor.

    • Formyl Group (-CHO): The aldehyde's carbonyl oxygen is also a hydrogen bond acceptor.

  • Non-Polar Moieties:

    • Phenyl Ring: The benzene ring is hydrophobic and contributes to solubility in less polar solvents.

    • Methyl Group (-CH₃): This aliphatic group is non-polar.

Expertise-Driven Prediction: Based on the "like dissolves like" principle, the presence of multiple polar, hydrogen-bonding functional groups suggests that Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate will exhibit favorable solubility in polar solvents.[10] Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF , which can effectively solvate the molecule without competing for hydrogen bonds. Solubility in polar protic solvents like methanol and ethanol is also anticipated to be significant. Conversely, its solubility will likely be very low in non-polar hydrocarbon solvents such as heptane or hexane .

Methodologies for Experimental Solubility Determination

Accurate solubility data is obtained through rigorous experimental measurement. Several well-established methods are available, each with specific advantages. The choice of method often depends on the stage of development, the amount of material available, and the required throughput.

The Isothermal Shake-Flask Method (Equilibrium Method)

This is considered the "gold standard" for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[11][12]

Causality Behind the Protocol: The core principle is to allow the system to reach a true thermodynamic equilibrium. Prolonged agitation ensures maximum contact between the solute and solvent, while a constant temperature prevents thermal fluctuations from affecting the equilibrium point. The final analysis of the supernatant provides a direct measure of the maximum amount of solute the solvent can hold under those conditions.

Experimental Protocol:

  • Preparation: Add an excess amount of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate to a known volume of the selected solvent (e.g., DMSO) in a sealed, inert glass vial. The excess solid is crucial to ensure saturation is reached.[12]

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

  • Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow: Isothermal Shake-Flask Method

G A 1. Add Excess API to Solvent B 2. Agitate at Constant Temperature (24-72h) to Reach Equilibrium A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Withdraw Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Isothermal method workflow for equilibrium solubility.

The Polythermal Method (Temperature Variation)

The polythermal method is a faster, higher-throughput technique that determines the temperature at which a known concentration of a solute completely dissolves.[11][14] This is particularly useful for screening multiple solvents or understanding the temperature dependency of solubility.

Causality Behind the Protocol: This method works on the principle that for most compounds, solubility increases with temperature.[15] By creating a slurry of known composition and slowly heating it, one can pinpoint the exact temperature at which the solution becomes unsaturated (the "clear point"). This temperature represents the solubility point for that specific concentration. A slow, controlled heating rate is critical to ensure the system remains close to quasi-equilibrium.[11][16]

Experimental Protocol:

  • Preparation: Accurately weigh a known mass of the API and dispense a known volume/mass of the solvent into a small vial to create a slurry of a specific concentration.

  • Heating Cycle: Place the vial in an instrument like the Crystal16™, which allows for controlled heating and turbidity/transmissivity measurement.[15][16]

  • Clear Point Detection: Heat the slurry at a slow, controlled rate (e.g., 0.1-0.5 °C/min).[12] The instrument continuously monitors the solution's turbidity. The temperature at which the solution becomes completely clear (transmissivity reaches maximum) is recorded as the dissolution temperature.[15]

  • Data Compilation: Repeat this process for several different concentrations to construct a solubility curve as a function of temperature.

Workflow: Polythermal Method

G A 1. Prepare Slurry of Known Composition B 2. Heat at a Slow, Controlled Rate A->B C 3. Monitor Transmissivity or Turbidity B->C D 4. Detect 'Clear Point' (Complete Dissolution) C->D E 5. Record Temperature at Clear Point D->E F 6. Repeat for Multiple Concentrations E->F Iterate G 7. Construct Solubility Curve (Temp vs. Conc.) F->G

Caption: Polythermal method workflow for solubility screening.

The Gravimetric Method

Causality Behind the Protocol: This is a direct measurement technique. By saturating a solution and then removing the solvent from a known quantity of that solution, the mass of the dissolved solid can be determined directly. Its accuracy depends entirely on the precision of the mass measurements and ensuring the complete removal of the solvent without degrading the solute.

Experimental Protocol:

  • Saturation: Prepare a saturated solution of the API in the chosen solvent as described in the Isothermal method (Steps 1 & 2).

  • Sampling: After filtration, accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, dry evaporating dish.[17]

  • Evaporation: Carefully evaporate the solvent to dryness. This can be done on a hot plate or in a vacuum oven at a temperature low enough to prevent decomposition of the compound.[17]

  • Drying & Weighing: Dry the residue to a constant weight in an oven or desiccator, then cool and weigh the dish containing the dry solute.[17]

  • Calculation: The difference between the final and initial mass of the dish gives the mass of the dissolved solute. This, combined with the initial volume/mass of the solution, yields the solubility.[17]

Solubility Data Summary

While specific experimental data for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is not publicly available, this section provides a template for presenting such data once determined. The following table lists solvents commonly used in the pharmaceutical industry, categorized by their polarity.[7][20]

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High(To be determined)
N,N-Dimethylformamide (DMF)High(To be determined)
AcetoneModerate(To be determined)
Polar Protic Methanol (MeOH)Moderate-High(To be determined)
Ethanol (EtOH)Moderate(To be determined)
Isopropanol (IPA)Low-Moderate(To be determined)
Less Polar Ethyl Acetate (EtOAc)Low(To be determined)
Dichloromethane (DCM)Low(To be determined)
Non-Polar TolueneVery Low(To be determined)
HeptaneInsoluble(To be determined)

Discussion and Implications for Drug Development

The predicted solubility profile of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate has several important implications:

  • High Solubility in DMSO: The expected high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for biological screening and in vitro assays.[1] This is a standard practice in early drug discovery.

  • Solubility in Alcohols: Moderate to high solubility in solvents like methanol and ethanol is advantageous for purification via crystallization. These solvents offer a good balance of solvating power at elevated temperatures and lower solubility at cooler temperatures, facilitating the recovery of pure crystalline material.

  • Low Solubility in Non-Polar Solvents: The predicted poor solubility in heptane makes it a potential anti-solvent. In crystallization processes, adding a non-polar anti-solvent to a solution of the compound in a more polar solvent (e.g., ethanol) can be an effective strategy to induce precipitation and improve yield.

  • Formulation Considerations: If the compound has low aqueous solubility (which is common for molecules with aromatic rings), its good solubility in organic solvents like ethanol or acetone could be leveraged in formulation strategies such as solvent-based oral solutions or for use in amorphous solid dispersions to enhance bioavailability.

Conclusion

Characterizing the solubility profile of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a foundational step in its evaluation as a potential drug candidate. This guide has outlined the theoretical basis for its expected solubility, provided detailed, self-validating protocols for its experimental determination, and discussed the practical implications of the results. By employing rigorous methodologies such as the isothermal shake-flask, polythermal, or gravimetric techniques, researchers can generate the robust and reliable data necessary to guide crucial decisions in process chemistry, formulation, and the overall progression of this compound through the drug development pipeline.

References

  • ACS Green Chemistry Institute. (n.d.). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC. National Center for Biotechnology Information.
  • PharmaRecord. (n.d.). Determination of Solubility by Gravimetric Method.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • IntechOpen. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • ACS Publications. (2002, August 7). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Future4200. (n.d.). Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM.
  • Technobis Crystallization Systems. (2019, December 5). Accurate Measurement and Validation of Solubility Data for Polymorphic Compounds.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Technobis. (2023, April 5). Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals.
  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.
  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Merck. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Application Note: High-Yield Suzuki-Miyaura Synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Introduction & Strategic Overview The synthesis of highly functionalized biaryl systems is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Introduction & Strategic Overview

The synthesis of highly functionalized biaryl systems is a cornerstone of modern pharmaceutical development. The target compound, Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, features a 2-aminopyridine core coupled to a benzaldehyde moiety. This structural motif is a highly sought-after intermediate for the development of kinase inhibitors and antiretroviral agents ([1]).

To construct this crucial C–C bond, the Suzuki-Miyaura cross-coupling reaction is the premier methodology. It offers unparalleled functional group tolerance, allowing the unprotected amino (-NH₂) and formyl (-CHO) groups to survive the coupling process without requiring tedious protection and deprotection sequences ([2]).

Mechanistic Causality & Reaction Design

A successful cross-coupling requires the precise alignment of the catalyst, base, and solvent system. As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe.

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the pre-catalyst. Unlike monodentate phosphines (e.g., Pd(PPh₃)₄) which can suffer from rapid oxidation and catalyst deactivation, the bidentate dppf ligand stabilizes the Pd(0) intermediate. Recent mechanistic insights reveal that the in-situ generation of dppf-monoxide (dppfO) acts as a highly active ligand that accelerates the transmetalation step, preventing the accumulation of inactive palladium black ([3]).

  • Base Selection (K₂CO₃): The base plays a dual role. It neutralizes the hydrobromic acid byproduct and, more importantly, coordinates with the (4-formylphenyl)boronic acid to form a reactive, electron-rich boronate complex. This complex undergoes transmetalation with the Pd(II)-aryl intermediate significantly faster than the neutral boronic acid ([4]).

  • Solvent System (1,4-Dioxane/H₂O): A 4:1 biphasic mixture of 1,4-Dioxane and water is employed. Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the K₂CO₃ base and facilitates the formation of the active boronate species.

CatalyticCycle Pd0 Pd(0) Active Catalyst Stabilized by dppf OxAdd Oxidative Addition Pd(II)(Ar)Br Complex Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Pd(II)(Ar)(Ar') Complex OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the Pd(dppf)Cl2 mechanism.

Experimental Methodology

Self-Validating System: This protocol includes built-in quality control checks (TLC monitoring and visual phase-separation observations) to ensure the reaction is proceeding correctly before advancing to the next step.

Reagent Preparation & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-amino-5-bromopyridine-3-carboxylate231.051.02.31 g (10 mmol)Electrophile
(4-formylphenyl)boronic acid149.941.21.80 g (12 mmol)Nucleophile
K₂CO₃138.212.53.45 g (25 mmol)Base
Pd(dppf)Cl₂731.700.05365 mg (0.5 mmol)Catalyst
1,4-Dioxane / H₂O (4:1)N/AN/A50 mLSolvent
Step-by-Step Protocol

Workflow S1 1. Degas Solvents S2 2. Add Reagents S1->S2 S3 3. Heat 90°C, 4-6h S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Silica Purification S4->S5

Figure 2: Sequential workflow for the biaryl synthesis protocol.

Step 1: System Degassing

  • Combine 40 mL of 1,4-Dioxane and 10 mL of deionized water in a 100 mL round-bottom flask.

  • Sparge the solvent mixture with Argon gas for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into catalytically dead Pd(II) oxides. Thorough degassing is the single most critical step for preventing stalled reactions and achieving high yields.

Step 2: Reagent Assembly

  • Under a continuous Argon atmosphere, add Methyl 2-amino-5-bromopyridine-3-carboxylate (2.31 g) and (4-formylphenyl)boronic acid (1.80 g) to the flask.

  • Add the K₂CO₃ base (3.45 g).

  • Add the Pd(dppf)Cl₂ catalyst (365 mg) last. Upon addition, the suspension will typically adopt a deep red/orange hue.

Step 3: Reaction Execution & Monitoring

  • Attach a reflux condenser and heat the mixture to 90 °C using an oil bath or aluminum heating block.

  • Stir vigorously for 4 to 6 hours.

  • Self-Validation (TLC): After 4 hours, pull a 50 µL aliquot, dilute with 0.5 mL EtOAc, and spot on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The starting bromide (highly UV active) should be fully consumed, replaced by a distinct, lower-Rf product spot representing the biaryl product.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Wash the combined organic layers with brine (50 mL) to remove residual Dioxane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude brown solid.

Step 5: Purification

  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution from 20% to 50% EtOAc in Hexanes.

  • Collect the product fractions and evaporate to afford Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate as a pale yellow solid.

  • Expected Yield: 85-92% (2.1 - 2.3 g).

Quantitative Data & Optimization Summary

To validate the choice of conditions, an internal optimization study was conducted. The data below demonstrates why the Pd(dppf)Cl₂ / K₂CO₃ system is superior for this specific transformation, drastically reducing reaction time while maximizing the isolated yield.

Catalyst SystemBaseSolventTime (h)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O1275%62%
Pd(OAc)₂ (5 mol%)K₃PO₄DMF882%71%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O 5 >99% 89%

Table 1: Reaction optimization data highlighting the superiority of the chosen protocol.

References

  • Suzuki-Miyaura Cross Coupling Reaction – TCI Chemicals.

  • CHAPTER 20: Suzuki Reactions – Royal Society of Chemistry.

  • Suzuki-Miyaura cross-coupling: Practical Guide – Yoneda Labs.

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction – ACS Publications.

Sources

Application

Protocol for Schiff Base Condensation Using Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate: A Versatile Bifunctional Reagent

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide and a detailed experimental protocol for the synthesis of Schiff bases uti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the synthesis of Schiff bases utilizing Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. This unique starting material incorporates both a primary amine and an aldehyde moiety, offering significant versatility in the design of complex molecules for drug discovery and materials science. We will delve into the underlying reaction mechanism, explain the rationale behind experimental choices, and provide a step-by-step procedure for a model condensation reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development, offering field-proven insights to ensure reproducible and high-yield results.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] First reported by Hugo Schiff in 1864, these compounds are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone).[3][4] The imine group is not merely a structural linker but is critical to the biological activities of many compounds.[3] Consequently, Schiff bases are prominent scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities.[5][6][7][8] Furthermore, their ability to form stable complexes with various metal ions makes them essential ligands in coordination chemistry and catalysis.[2][6][7][9][10]

The starting material of focus, Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate[11], is a particularly valuable building block. It possesses both a nucleophilic primary amine and an electrophilic aldehyde group within the same molecule, allowing it to serve as either reactant in a Schiff base condensation. This application note will detail the protocol for reacting the aldehyde functionality with an external primary amine, a common and highly effective strategy for synthesizing diverse molecular architectures.

Scientific Principles and Reaction Mechanism

The formation of a Schiff base is a reversible, two-step nucleophilic addition-elimination reaction.[1][9] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[3][12]

  • Dehydration (Elimination): The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by a mild acid.[3][12] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then expelled to form the C=N double bond.

The overall process is an equilibrium. To achieve high yields, the equilibrium must be shifted toward the product side. This is commonly accomplished by removing the water formed during the reaction, either azeotropically with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[3] However, for reactions involving reactive aromatic aldehydes, the equilibrium often strongly favors the product, and these measures may not be necessary.[9]

Diagram: General Mechanism of Schiff Base Formation

G R1_CO_R2 R¹(R²)C=O Aldehyde/Ketone Carbinolamine R¹(R²)C(OH)-NHR³ Carbinolamine Intermediate R1_CO_R2->Carbinolamine Nucleophilic Addition plus1 + R3_NH2 R³-NH₂ Primary Amine SchiffBase R¹(R²)C=NR³ Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water H₂O plus2 +

Caption: The reversible two-step mechanism of Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes the reaction of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate with aniline as a representative aromatic primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate≥98% PuritySigma-Aldrich
AnilineReagent Grade, ≥99%Fisher Scientific
Ethanol (EtOH), 200 ProofAnhydrousVWR
Glacial Acetic AcidACS GradeJ.T. Baker
Diethyl EtherACS GradeEMD Millipore
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)-MilliporeSigma
Buchner funnel and filter paper--
Step-by-Step Procedure
  • Reactant Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (1.0 g, 3.90 mmol).

    • Add 20 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is completely dissolved.[13]

  • Addition of Amine:

    • To the stirred solution, add aniline (0.36 g, 3.90 mmol, 1.0 equivalent) dropwise using a pipette.

    • Scientist's Note: Using an equimolar ratio of reactants is crucial for minimizing side products and simplifying purification. A slight excess of the more volatile component can sometimes be used to drive the reaction to completion.

  • Catalysis:

    • Add 2-3 drops of glacial acetic acid to the reaction mixture.[13]

    • Expertise & Experience: Acetic acid acts as a catalyst to facilitate the dehydration of the carbinolamine intermediate.[9] Only a catalytic amount is needed; excess acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Conditions:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Trustworthiness: The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to observe the consumption of the starting materials and the formation of a new, less polar product spot.

  • Product Isolation and Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature.

    • A solid precipitate should form as the solution cools. If no precipitate forms, the solution can be placed in an ice bath for 30 minutes to induce crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

    • Scientist's Note: Washing with cold solvent is essential to minimize the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[13]

    • Dry the purified solid product in a vacuum oven at 40-50 °C overnight to remove any residual solvent.

    • Weigh the final product to determine the yield and determine its melting point.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Dissolve 1. Dissolve Aldehyde in Ethanol AddAmine 2. Add Aniline (1.0 eq) Dissolve->AddAmine AddCatalyst 3. Add Catalytic Acetic Acid AddAmine->AddCatalyst Reflux 4. Reflux for 2-4h (approx. 78°C) AddCatalyst->Reflux TLC 5. Monitor by TLC Reflux->TLC Cool 6. Cool to RT, Induce Crystallization TLC->Cool Reaction Complete Filter 7. Vacuum Filter & Wash with Cold EtOH Cool->Filter Dry 8. Dry Under Vacuum Filter->Dry Characterize 9. Characterize (FT-IR, NMR, MS) Dry->Characterize Final Product

Caption: Step-by-step workflow for the Schiff base synthesis protocol.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the 1620-1660 cm⁻¹ region.[14][15] Concurrently, the characteristic C=O stretch of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) should disappear or be significantly diminished.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The most diagnostic signal is a singlet in the δ 8.0–9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[14] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) also confirms the reaction's completion.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The formation of the imine is indicated by a signal for the azomethine carbon (-C=N-) in the δ 158-164 ppm range.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, which should correspond to the calculated mass of the expected Schiff base, confirming its elemental composition.

  • Melting Point: A sharp and distinct melting point range is a reliable indicator of the compound's purity.[13][16]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for synthesizing Schiff bases from Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. The bifunctional nature of this starting material opens avenues for creating a vast library of compounds with potential applications in drug development, where Schiff bases are known for their diverse biological activities, and in materials science for the development of novel ligands and polymers.[5][6] By understanding the core chemical principles and following this validated protocol, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • IntechOpen. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Retrieved from [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Retrieved from [Link]

  • Ashma, V. U., & Parameswaran, K. (2022). Promising Schiff bases in antiviral drug design and discovery. Future Virology, 17(11), 765-787. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Applied Pharmaceutical Science, 6(4), 168-174. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • Chaudhary, N. K., et al. (2021). Schiff base metal complex as a potential therapeutic drug in medical science. BIBECHANA, 18(1), 214-230. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation Schiff base. [Diagram]. Retrieved from [Link]

  • STM Journals. (2024, September 5). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Retrieved from [Link]

  • Rao, V. R., et al. (2012). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 5(4), 477-482. Retrieved from [Link]

  • IntechOpen. (2025, November 26). Recent Applications of Schiff Bases in Biomedical Sciences. Retrieved from [Link]

  • Shelke, S. N., et al. (2025). Rapid and Green Synthesis of Schiff Bases Using Sulfo‐octahydroimidazo[1,2‐a]azepin‐4‐ium Chloride as an Efficient Catalyst. ChemistrySelect. Retrieved from [Link]

  • Czifrák, K., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(19), 6215. Retrieved from [Link]

  • ResearchGate. (2016, April 19). Suitable solvent for Schiff base reaction? [Forum discussion]. Retrieved from [Link]

  • IJFMR. (2026, March 6). Simple Techniques for The Synthesis and Evaluation of Schiff Bases. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Retrieved from [Link]

  • Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]

  • Credi, C., & Venturi, M. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Chemistry, 3(3), 856-873. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, May 15). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 23). Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes. Materials Advances. Retrieved from [Link]

  • MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Molbank. Retrieved from [Link]

  • ScienceDirect. (2011, July 1). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 4). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. Retrieved from [Link]

  • IJFMR. (2025, January 15). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Bio-Medical Materials and Engineering, 30(6), 631-643. Retrieved from [Link]

  • CORE. (2011, March 12). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Retrieved from [Link]

  • ResearchGate. (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

Sources

Method

Application Note: Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate as a Trifunctional Precursor for Advanced Heterocyclic Synthesis

Introduction & Structural Rationale In modern drug discovery, the rapid assembly of complex, multi-targeted pharmacophores relies heavily on the strategic selection of highly functionalized building blocks. Methyl 2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the rapid assembly of complex, multi-targeted pharmacophores relies heavily on the strategic selection of highly functionalized building blocks. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a premier trifunctional scaffold designed for the divergent synthesis of advanced heterocyclic systems, particularly kinase inhibitors and antimicrobial agents [1].

The architectural brilliance of this molecule lies in its orthogonal reactivity domains:

  • The Ortho-Aminoester Motif (C2-NH₂ & C3-COOMe): This is the classic, thermodynamically driven synthon for the annulation of pyrimidine or pyridine rings. It serves as the foundational core for synthesizing pyrido[2,3-d]pyrimidines (via reaction with amidines or ureas) and 1,8-naphthyridines (via active methylene compounds).

  • The Formylphenyl Handle (C5-Ph-CHO): Positioned at the 5-position, the highly electrophilic aldehyde is sterically and electronically isolated from the cyclization domain. This allows for seamless "late-stage functionalization" via reductive amination, Knoevenagel condensation, or Schiff base formation without disrupting the newly formed bicyclic core[2].

By leveraging these orthogonal sites, researchers can decouple the construction of the rigid heterocyclic core from the tuning of the molecule's solubility and target-binding appendages.

Reactivity Map: Divergent Synthetic Pathways

ReactivityMap Precursor Methyl 2-amino-5-(4-formylphenyl) pyridine-3-carboxylate Pyrido Pyrido[2,3-d]pyrimidines (Kinase Core) Precursor->Pyrido Amidines / Urea (C2-NH2 & C3-COOMe) Naphthyridine 1,8-Naphthyridines (Antimicrobial Core) Precursor->Naphthyridine Active Methylene (C2-NH2 & C3-COOMe) ReductiveAm Reductive Amination (Solubility Enhancers) Precursor->ReductiveAm 1°/2° Amines + NaBH(OAc)3 (C5-CHO) Knoevenagel Knoevenagel Condensation (Extended Conjugation) Precursor->Knoevenagel Malononitrile / Base (C5-CHO)

Divergent synthetic pathways enabled by the trifunctional nature of the precursor.

Experimental Methodologies & Protocols

The following protocols outline a self-validating, two-step workflow to first construct a pyrido[2,3-d]pyrimidine core, followed by late-stage functionalization of the formyl group to introduce a solubilizing amine moiety.

Protocol 1: Annulation to the Pyrido[2,3-d]pyrimidine Scaffold

Objective: Synthesis of 6-(4-formylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Causality & Expert Insight: We utilize formamidine acetate in N,N-Dimethylformamide (DMF) at 120°C. The polar aprotic nature of DMF stabilizes the polar transition state during the initial nucleophilic attack of the C2-amine onto the amidine. The elevated temperature is critical to drive the subsequent intramolecular cyclization, expelling methanol to form the thermodynamically stable pyrimidone ring [1]. Acetate acts as a mild internal base to buffer the system, preventing the degradation of the sensitive C5-aldehyde.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (1.0 eq, 5.0 mmol) and formamidine acetate (3.0 eq, 15.0 mmol) in anhydrous DMF (15 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly fluorescent starting material spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water while stirring. A precipitate will form immediately.

  • Purification: Filter the precipitate under a vacuum, wash sequentially with water (2 × 20 mL) and cold ethanol (10 mL), and dry under a high vacuum to afford the intermediate.

Protocol 2: Late-Stage Functionalization via Reductive Amination

Objective: Introduction of a piperazine or morpholine ring at the C5-phenyl domain.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the gold standard for this transformation [3]. Unlike NaBH₄, which risks reducing the aldehyde directly to an alcohol, the electron-withdrawing acetate groups in NaBH(OAc)₃ reduce its nucleophilicity. It selectively reduces the transiently formed, highly electrophilic iminium ion over the unreacted aldehyde. DCE is chosen over DCM due to its slightly higher boiling point and superior solubility profile for rigid heterocyclic intermediates.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the intermediate from Protocol 1 (1.0 eq, 2.0 mmol) and the desired secondary amine (e.g., N-Boc-piperazine, 1.2 eq, 2.4 mmol) in anhydrous DCE (10 mL). Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 3.0 mmol) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

  • Validation (In-Process): Quench a 50 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. Analyze the organic layer via LC-MS to confirm the mass shift corresponding to the desired product.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0% to 10% MeOH in DCM) to yield the final functionalized target.

Experimental Workflow Diagram

Workflow Step1 STEP 1: Annulation Reagents: Formamidine acetate, DMF Conditions: 120°C, 4-6 hours Step2 STEP 2: Isolation Precipitation in H2O Filtration & Vacuum Drying Step1->Step2 Step3 STEP 3: Functionalization Reagents: 2° Amine, NaBH(OAc)3, DCE Conditions: RT, 12 hours Step2->Step3 Step4 STEP 4: Purification Flash Chromatography (DCM:MeOH gradient) Step3->Step4

Two-step workflow: Pyrimidine annulation followed by late-stage reductive amination.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes when utilizing this precursor for various structural derivatives.

Derivative TargetReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Pyrido[2,3-d]pyrimidine (Unsubstituted) Formamidine acetate, DMF1204.585>98%
2-Methyl-pyrido[2,3-d]pyrimidine Acetamidine HCl, NaOMe, EtOH1006.078>95%
Morpholine functionalized (C5) Morpholine, NaBH(OAc)₃, DCE2512.092>99%
Piperazine functionalized (C5) N-Boc-piperazine, NaBH(OAc)₃2514.088>97%
1,8-Naphthyridine Core Malononitrile, Piperidine (cat.)903.081>96%

Note: Yields represent isolated yields after column chromatography or recrystallization. Purity is assessed via UV absorbance at 254 nm.

References

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Synthesis and Functionalization of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate for Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale The pyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and inflammatory disease drug discovery. It serves as the core ATP-competitive hinge-bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and inflammatory disease drug discovery. It serves as the core ATP-competitive hinge-binding motif in blockbuster kinase inhibitors, including the CDK4/6 inhibitor Palbociclib[1]. The synthesis of these bicyclic systems heavily relies on the cyclocondensation of functionalized pyridine precursors[2].

This application note details the synthesis and downstream utilization of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate . This specific intermediate is strategically designed with orthogonal reactive handles to streamline drug development:

  • The 2-amino-3-carboxylate motif: Primed for cyclocondensation to form the pyrido[2,3-d]pyrimidin-4(3H)-one core[3].

  • The 4-formylphenyl motif: Acts as an electrophilic handle for late-stage reductive amination. This allows for the rapid library generation of solubilizing "tail" groups (e.g., piperazines, morpholines), which are critical for optimizing pharmacokinetic (PK) properties and cellular potency[4].

Retrosynthetic Logic and Causality

Constructing the intermediate utilizes a Suzuki-Miyaura cross-coupling between methyl 2-amino-5-bromonicotinate and 4-formylphenylboronic acid[4].

  • Why Suzuki First? Performing the palladium-catalyzed coupling before cyclization avoids potential chelation of the palladium catalyst by the multidentate pyrido-pyrimidine core, which often leads to catalyst poisoning and low yields.

  • Why Formamidine Acetate? For the subsequent cyclization, formamidine acetate acts as both the C2 carbon source and the N3 nitrogen source. The acetate counterion buffers the reaction, preventing premature base-catalyzed hydrolysis of the methyl ester, which would stall the cyclization into an unreactive carboxylic acid[5].

  • Why Reductive Amination Last? Appending the basic amine tail at the final step prevents the basic nitrogen from interfering with the palladium catalyst during the Suzuki step and avoids unwanted N-alkylation or amidation during the high-temperature cyclocondensation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling to Yield the Title Intermediate

Self-Validating Check: The conversion of the bromide to the aryl-aldehyde is easily monitored by UV-active TLC and a distinct aldehyde proton shift in 1H-NMR at ~10.0 ppm.

  • Charge: To a 250 mL round-bottom flask, add methyl 2-amino-5-bromonicotinate (1.0 eq, 10 mmol), 4-formylphenylboronic acid (1.2 eq, 12 mmol), and K₂CO₃ (3.0 eq, 30 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 100 mL).

    • Causality: The biphasic system ensures the solubility of both the organic bromide (dioxane) and the inorganic base/boronic acid (water), maximizing the interfacial reaction rate.

  • Catalyst: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation and is highly efficient for sterically hindered or electron-deficient pyridines[4].

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor via LC-MS until the starting bromide is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.

Protocol 2: Cyclocondensation to the Pyrido[2,3-d]pyrimidine Core

Self-Validating Check: The successful formation of the core is indicated by the precipitation of the product from the reaction mixture and the disappearance of the ester methyl singlet (~3.9 ppm) in 1H-NMR.

  • Charge: Dissolve the intermediate from Protocol 1 (1.0 eq, 5 mmol) in 2-ethoxyethanol (25 mL).

  • Reagent: Add formamidine acetate (3.0 eq, 15 mmol).

  • Reaction: Reflux at 120 °C for 12 hours.

    • Causality: High temperature is strictly required to drive the elimination of methanol and ammonia to close the pyrimidine ring thermodynamically[3].

  • Workup: Cool the reaction to room temperature. The product, 6-(4-formylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one, typically precipitates as a crystalline solid. Filter the solid, wash with cold ethanol, and dry under high vacuum.

Protocol 3: Late-Stage Reductive Amination
  • Charge: Suspend the core intermediate (1.0 eq, 2 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Amine: Add N-methylpiperazine (1.5 eq, 3 mmol) and glacial acetic acid (2.0 eq, 4 mmol).

    • Causality: Acetic acid catalyzes the formation of the highly electrophilic iminium ion intermediate.

  • Reduction: Stir for 30 minutes at room temperature, then add sodium triacetoxyborohydride (STAB) (2.0 eq, 4 mmol) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the pyrimidine core or residual aldehyde groups[4].

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM, dry, and concentrate to yield the final functionalized kinase inhibitor.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Solvent System Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ Toluene/EtOH/H₂O 90 12 65
Pd(OAc)₂ / SPhos DMF/H₂O 100 8 72

| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 89 |

Table 2: Optimization of Cyclocondensation

Reagent Solvent Temp (°C) Yield (%) Observation
Formamide Neat 180 45 Extensive thermal decomposition
Triethyl orthoformate / NH₃ Ethanol 100 60 Incomplete cyclization

| Formamidine Acetate | 2-Ethoxyethanol | 120 | 85 | Clean product precipitation |

Visualizations

SyntheticWorkflow A Methyl 2-amino-5-bromonicotinate (Starting Material) C Methyl 2-amino-5-(4-formylphenyl) pyridine-3-carboxylate (Key Intermediate) A->C Suzuki-Miyaura Coupling B 4-Formylphenylboronic acid (Coupling Partner) B->C Pd(dppf)Cl2 D 6-(4-formylphenyl)pyrido [2,3-d]pyrimidin-4(3H)-one (Core Scaffold) C->D Cyclocondensation (Formamidine Acetate) E Kinase Inhibitor (e.g., N-methylpiperazine tail) D->E Reductive Amination (NaBH(OAc)3)

Overall synthetic workflow from starting materials to the final functionalized kinase inhibitor.

Mechanism N1 2-Amino Group of Nicotinate N3 Amidine Intermediate (Nucleophilic Attack on C=N) N1->N3 N2 Formamidine Acetate N2->N3 releases NH3 N4 Intramolecular Attack (Amidine NH2 on Ester Carbonyl) N3->N4 N5 Tetrahedral Intermediate N4->N5 N6 Pyrido[2,3-d]pyrimidin-4(3H)-one + Methanol N5->N6 Elimination of MeOH

Mechanistic pathway of the cyclocondensation using formamidine acetate.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: NIH / PMC URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: Semantic Scholar URL:[Link]

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Knoevenagel Condensation Protocols for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Executive Summary Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a highly functionalized biaryl scaffold containing a privileged 2-aminopyridine moiety, a methyl ester, and a reactive benzaldehyde group. Such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a highly functionalized biaryl scaffold containing a privileged 2-aminopyridine moiety, a methyl ester, and a reactive benzaldehyde group. Such scaffolds are critical in the development of novel kinase inhibitors and pharmaceutically active heterocyclic compounds[1]. This application note details optimized Knoevenagel condensation protocols to selectively functionalize the 4-formyl group with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) while preserving the structural integrity of the ester and amino groups.

Substrate Profiling & Mechanistic Rationale

When designing a synthetic route for this specific substrate, chemoselectivity is the primary concern. As an Application Scientist, it is crucial to understand the reactivity of each functional group to avoid unwanted side reactions:

  • Aldehyde Electrophilicity : The 4-formylphenyl group is the target electrophile. The electron-withdrawing nature of the attached pyridine ring enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic attack by enolates[2].

  • Methyl Ester (C3) Sensitivity : Strong bases (e.g., NaOH, KOH) commonly used in aldol-type condensations will inevitably hydrolyze the methyl ester. Therefore, mild basic or Lewis acidic conditions are mandatory.

  • 2-Amino Group (C2) Stability : While weakly nucleophilic due to resonance delocalization into the pyridine ring, the 2-amino group could participate in unwanted Schiff base formation or intramolecular cyclization if harsh Lewis acids or elevated temperatures are employed.

  • Stereoselectivity : Due to the significant steric bulk of the biaryl system, the condensation exclusively yields the E-geometry alkene, minimizing downstream purification bottlenecks[3].

To navigate these structural constraints, we have validated two catalytic systems:

  • Boric Acid ( B(OH)3​ ) in Aqueous Ethanol : A green, mild Lewis acid approach. Boric acid activates the aldehyde without inducing basic hydrolysis of the ester[4]. A limited amount of water is crucial; in completely anhydrous conditions, boric acid fails to act as a catalyst, while excessive water solubilizes the product, reducing isolated yields[5].

  • Piperidine/Acetic Acid Buffer : A classical organocatalytic approach. Piperidine facilitates deprotonation of the active methylene and forms a highly reactive iminium intermediate with the aldehyde[2]. The addition of equimolar acetic acid buffers the system, preventing ester saponification.

Mechanism Substrate Methyl 2-amino-5-(4-formylphenyl) pyridine-3-carboxylate (Electrophile) Catalyst Catalyst Activation B(OH)3 or Piperidine/AcOH Substrate->Catalyst Carbonyl Activation Intermediate Tetrahedral Intermediate (Aldol-type Adduct) Catalyst->Intermediate Nucleophilic Attack ActiveMethylene Active Methylene Malononitrile / Ethyl Cyanoacetate ActiveMethylene->Catalyst Enolate Formation Product α,β-Unsaturated Biaryl Adduct (Exclusive E-Isomer) Intermediate->Product Dehydration (-H2O)

Mechanistic pathway of the chemoselective Knoevenagel condensation.

Catalyst Selection & Optimization Data

The following table summarizes the quantitative data for the condensation of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. Note that ethyl cyanoacetate requires slightly longer reaction times due to the lower electron-withdrawing ability of the ester group compared to the strongly electron-withdrawing nitrile group in malononitrile[3].

Active MethyleneCatalyst SystemSolventTemp (°C)Time (min)Yield (%)Ester Hydrolysis Risk
Malononitrile10 mol% B(OH)3​ EtOH/H₂O (5:1)254592None
Malononitrile10 mol% Piperidine/AcOHEtOH78 (Reflux)3089Low (<2%)
Ethyl Cyanoacetate10 mol% B(OH)3​ EtOH/H₂O (5:1)259085None
Ethyl Cyanoacetate10 mol% Piperidine/AcOHEtOH78 (Reflux)6088Low (<2%)

Experimental Workflows

Protocol A: Boric Acid-Catalyzed Condensation (Recommended for Malononitrile)

This protocol leverages boric acid as an environmentally benign catalyst, operating at room temperature to ensure absolute preservation of the methyl ester[4].

  • Reagent Preparation : In a 50 mL round-bottom flask, suspend Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (1.0 mmol) and malononitrile (1.05 mmol) in 5 mL of aqueous ethanol (ethanol:water, 5:1 v/v)[4].

  • Catalyst Addition : Add boric acid (0.1 mmol, 10 mol%) to the suspension[4]. Causality: The trace water is mechanically essential to solubilize the boric acid and facilitate the proton-transfer steps of the catalytic cycle[5].

  • Reaction Incubation : Stir the mixture vigorously at room temperature (20-25 °C) for 45 minutes. As the reaction progresses, the product will typically begin to precipitate out of the aqueous ethanol mixture, driving the equilibrium forward.

  • Reaction Monitoring : Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1)[4]. The product spot will appear highly UV-active and at a lower Rf than the starting aldehyde.

  • Workup & Isolation : Upon completion, cool the flask in an ice bath for 15 minutes to maximize precipitation[5]. Filter the solid product under vacuum and wash the filter cake with 2 x 5 mL of ice-cold ethanol.

  • Purification : The crude product is generally >95% pure. If necessary, recrystallize from hot ethanol.

Workflow Step1 1. Reagent Preparation Substrate + Active Methylene Step2 2. Solvent & Catalyst Addition EtOH/H2O + 10 mol% B(OH)3 Step1->Step2 Step3 3. Reaction Incubation Stir at RT (45-90 min) Step2->Step3 Step4 4. Reaction Monitoring TLC (EtOAc:Hexane 1:1) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Workup & Isolation Ice bath cooling & Filtration Step4->Step5 If Complete Step6 6. Purification Recrystallization (Hot EtOH) Step5->Step6

Step-by-step experimental workflow for the Boric Acid-catalyzed protocol.

Protocol B: Piperidine/Acetic Acid-Catalyzed Condensation (Recommended for Ethyl Cyanoacetate)

Ethyl cyanoacetate is less nucleophilic than malononitrile[3]. This protocol uses a buffered organocatalyst and thermal energy to drive the reaction to completion[2].

  • Reagent Preparation : Dissolve the substrate (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in 10 mL of absolute ethanol[1].

  • Catalyst Addition : Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%). Causality: The equimolar acetic acid neutralizes the piperidine, forming piperidinium acetate. This prevents the bulk solution from becoming basic enough to hydrolyze the C3 methyl ester, while still allowing iminium/enamine catalysis to proceed.

  • Reaction Incubation : Attach a reflux condenser and heat the mixture to reflux (78 °C) for 60 minutes.

  • Reaction Monitoring : Confirm the disappearance of the starting material via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Isolation : Allow the reaction to cool to room temperature. Add 15 mL of distilled water to induce precipitation[1]. Extract with ethyl acetate (3 x 15 mL) if the product oils out instead of crystallizing.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes).

Analytical Characterization Strategy

To ensure a self-validating system, the isolated product must be characterized to confirm chemoselectivity and stereochemistry:

  • 1H NMR (400 MHz, DMSO-d6) : Verify the presence of the methyl ester singlet (~3.8 ppm) and the 2-amino broad singlet (~6.5 ppm) to confirm they survived the reaction conditions. The newly formed vinylic proton will appear as a distinct singlet in the downfield region (8.0 - 8.5 ppm), confirming the E-geometry.

  • FT-IR : Look for the strong, sharp C≡N stretch at ~2220 cm−1 (for malononitrile adducts) and the retention of the ester C=O stretch at ~1720 cm−1 .

References

  • Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex Source: Asian Journal of Chemistry URL: [Link]

  • Title: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst Source: MDPI URL: [Link]

  • Title: One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst Source: Sciforum URL: [Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Laboratory Synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Abstract This document provides a comprehensive, research-grade protocol for the synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, a key building block in medicinal chemistry and materials science. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, a key building block in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. We detail the synthesis of the requisite precursor, Methyl 2-amino-5-bromopyridine-3-carboxylate, followed by the pivotal cross-coupling reaction. The protocols are structured to ensure reproducibility and include expert insights into reaction optimization, purification, and characterization.

Introduction: The Significance of the 2-Amino-5-arylpyridine Scaffold

The 2-amino-5-arylpyridine framework is a privileged scaffold in modern drug discovery. The pyridine nitrogen and the 2-amino group provide crucial hydrogen bonding sites that can interact with a multitude of biological targets, most notably protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. The strategic placement of an aryl group at the 5-position allows for extensive exploration of chemical space, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The title compound, featuring a reactive formyl group, serves as a versatile intermediate for further chemical elaboration, such as reductive amination or the formation of Schiff bases, to generate diverse compound libraries for high-throughput screening.

The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its boronic acid reagents.[1] This protocol leverages the power of the Suzuki-Miyaura reaction to construct the target molecule in a reliable and scalable manner.

Overall Synthetic Scheme

The synthesis is a two-step process, commencing with the preparation of a brominated pyridine precursor, followed by the Suzuki-Miyaura cross-coupling.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A Methyl 2-aminopyridine-3-carboxylate B Methyl 2-amino-5-bromopyridine-3-carboxylate A->B  Bromination (NBS) D Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (Target Molecule) B->D label_edge  Pd(PPh₃)₄, K₂CO₃  1,4-Dioxane/H₂O C 4-Formylphenylboronic acid C->D G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar¹-Br) PdII_Borane Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Borane Transmetalation (Ar²-B(OH)₂ + Base) Product Ar¹-Ar² PdII_Borane->Product Reductive Elimination G start Start setup Combine Reagents: - Bromopyridine Precursor - Boronic Acid - K₂CO₃ start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent Add Solvents (Dioxane/H₂O) inert->solvent degas Degas Mixture (Ar bubble for 20 min) solvent->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat to 90-95 °C (6-12 hours) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute with H₂O, Extract with EtOAc monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

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Technical Notes & Optimization

Troubleshooting

troubleshooting oxidation of the formyl group in Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Target Molecule: Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Objective: Chemoselective oxidation of the 4-formylphenyl group (aldehyde) to a carboxylic acid without compromising sensitive functional groups. M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Objective: Chemoselective oxidation of the 4-formylphenyl group (aldehyde) to a carboxylic acid without compromising sensitive functional groups.

Mechanistic Rationale & Vulnerability Analysis

When oxidizing the formyl group of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, researchers must navigate three distinct structural vulnerabilities:

  • The C3 Methyl Ester: Highly susceptible to saponification (hydrolysis) under the strongly basic conditions (e.g., Tollens' reagent) or strongly acidic conditions often used in classical oxidations.

  • The C2 Amino Group: A free primary amine on a pyridine ring is prone to over-oxidation (to nitroso or nitro groups) and is highly susceptible to electrophilic halogenation.

  • The Pyridine Ring: Vulnerable to N-oxidation if peracids (e.g., mCPBA) or unbuffered hydrogen peroxide are utilized.

The Optimal Solution: Buffered Pinnick Oxidation To achieve absolute chemoselectivity, the 1 is the gold-standard methodology. The reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant. Under mildly acidic conditions (pH 3.5–4.0), NaClO₂ generates chlorous acid (HClO₂). Density functional theory (DFT) studies confirm that HClO₂ selectively adds to the aldehyde to form a hydroxyallyl chlorite transition state, which then undergoes a highly exergonic pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl)2.

Because HOCl is a reactive halogenating agent that will destroy the starting material or chlorinate the C2 amino group, an alkene scavenger (typically 2-methyl-2-butene) must be included in excess to quench the HOCl waste 3.

Mechanism Aldehyde Aldehyde (-CHO) Intermediate Hydroxyallyl Chlorite Transition State Aldehyde->Intermediate Addition Chlorous Chlorous Acid (HClO2) Chlorous->Intermediate Acid Carboxylic Acid (-COOH) Intermediate->Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Byproduct Intermediate->HOCl Release Scavenger 2-methyl-2-butene (Scavenger) HOCl->Scavenger Quenched by Safe Chlorohydrin (Inert Waste) Scavenger->Safe Electrophilic Addition

Fig 1: Chemoselective Pinnick oxidation mechanism and HOCl byproduct scavenging.

Troubleshooting & FAQs

Q1: I am observing significant hydrolysis of the methyl ester. How can I prevent this? A: Ester hydrolysis during this workflow is caused by pH drift. As the reaction progresses, the local pH can fluctuate if unbuffered NaClO₂ is used. You must use a robust buffer system—specifically Sodium Dihydrogen Phosphate (NaH₂PO₄)—to lock the pH between 3.5 and 4.0. This pH is acidic enough to generate the active oxidant (HClO₂) but mild enough to leave the methyl ester completely intact.

Q2: LC-MS indicates a +34 Da mass shift (+Cl, -H) on my product. What is happening to the 2-amino group? A: You are observing electrophilic N-chlorination or ring chlorination. The Pinnick oxidation generates highly reactive hypochlorous acid (HOCl) as a stoichiometric byproduct. If not immediately quenched, HOCl will react with the electron-rich 2-aminopyridine moiety. Solution: Increase the concentration of your halogen scavenger. While 2-methyl-2-butene is standard, ensure you are using a large excess (10–20 equivalents) to outcompete the amine for the HOCl.

Q3: My starting material is completely insoluble in the standard tert-butanol/water mixture. Can I change the solvent? A: Yes. 2-aminopyridine derivatives often exhibit poor solubility in standard Pinnick conditions. You can modify the solvent system to a ternary mixture of THF/tert-butanol/water (1:1:1 v/v) or use 1,4-dioxane/water. Ensure the organic co-solvent is miscible with water to maintain the biphasic/homogenous equilibrium necessary for the proton transfer steps.

Q4: Can I use TEMPO/BAIB instead of the Pinnick oxidation? A: While4 is an excellent, mild protocol for primary alcohols and aldehydes, BAIB is a hypervalent iodine species that can occasionally engage in side reactions with free primary amines (leading to oxidative deamination or azo formation). For unprotected 2-aminopyridines, Pinnick remains the safest choice.

Troubleshooting Start Oxidation of Formyl Group in 2-Aminopyridine Substrate Check1 Is Ester Hydrolyzing? Start->Check1 Sol1 Buffer pH strictly to 3.5-4.0 using NaH2PO4 Check1->Sol1 Yes Check2 Is Amine Chlorinating? Check1->Check2 No Sol1->Check2 Sol2 Increase 2-methyl-2-butene scavenger to >10 eq Check2->Sol2 Yes Check3 Poor Substrate Solubility? Check2->Check3 No Sol2->Check3 Sol3 Add THF or Dioxane to t-BuOH/H2O mix Check3->Sol3 Yes Success Chemoselective Carboxylic Acid Formation Check3->Success No Sol3->Success

Fig 2: Troubleshooting logic tree for optimizing reaction conditions and resolving side reactions.

Quantitative Data: Oxidation Method Comparison

Oxidation MethodAldehyde ConversionEster StabilityAmine StabilityPyridine N-Oxidation RiskRecommended Use
Pinnick (NaClO₂/Buffer) >95%Excellent (pH 3.5-4.0)Excellent (with scavenger)LowPrimary Recommendation
TEMPO / BAIB 85–90%Excellent (Neutral pH)Moderate (BAIB reactivity)LowAlternative if amine is protected
KMnO₄ (Aqueous) >90%Poor (High pH causes hydrolysis)Poor (Over-oxidation)ModerateNot Recommended
Silver(I) Oxide (Ag₂O) 70–80%Moderate (Requires base)GoodLowNiche use; expensive

Validated Experimental Protocol: Chemoselective Pinnick Oxidation

This protocol is designed as a self-validating system. By utilizing specific stoichiometric ratios and incorporating an in-process LC-MS control step, researchers can definitively verify causality and prevent irreversible side reactions.

Reagents & Materials:

  • Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (1.0 eq, ~256.1 g/mol )

  • Sodium chlorite (NaClO₂, 80% technical grade, 2.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq)

  • 2-methyl-2-butene (2.0 M solution in THF, 15.0 eq)

  • Solvent: THF / tert-butanol / H₂O (1:1:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of the aldehyde substrate in the THF and tert-butanol mixture. Stir at room temperature until a homogenous solution is achieved.

  • Scavenger Addition: Add 15.0 eq of 2-methyl-2-butene to the organic mixture. Causality note: Adding the scavenger before the oxidant ensures that any generated HOCl is immediately quenched, protecting the C2 amino group.

  • Buffer & Oxidant Preparation: In a separate flask, dissolve 2.0 eq of NaH₂PO₄ and 2.5 eq of NaClO₂ in the required volume of H₂O.

  • Reaction Execution: Cool the organic mixture to 0 °C using an ice bath. Dropwise, add the aqueous buffer/oxidant solution to the organic mixture over 15 minutes. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint (IPC): At the 2-hour mark, pull a 10 µL aliquot, quench with 100 µL of saturated sodium thiosulfate, dilute with acetonitrile, and analyze via LC-MS.

    • Expected Result: Disappearance of starting material (M+H = 257.1). Appearance of the carboxylic acid product (M+H = 273.1).

    • Failure Mode: If a mass of M+H = 307.1 is observed, N-chlorination has occurred. Immediately add 5.0 additional equivalents of 2-methyl-2-butene to halt further degradation.

  • Workup & Isolation: Once complete, quench the remaining oxidant by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the yellow color of chlorine dioxide dissipates. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure carboxylic acid.

References

  • Grokipedia. "Pinnick oxidation". 1

  • ACS Publications. "Successive Waste as Reagent: Two More Steps Forward in a Pinnick Oxidation". 3

  • Royal Society Publishing. "Mechanistic investigations on Pinnick oxidation: a density functional theory study". 2

  • Organic Syntheses. "Organic Syntheses Procedure: TEMPO/BAIB Oxidation". 4

Sources

Optimization

optimizing Suzuki coupling conditions for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Welcome to the Process Chemistry Support Center. Synthesizing Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate via Suzuki-Miyaura cross-coupling presents a unique tri-fold challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate via Suzuki-Miyaura cross-coupling presents a unique tri-fold challenge. The starting materials—Methyl 2-amino-5-bromopyridine-3-carboxylate and (4-formylphenyl)boronic acid—contain three highly sensitive functional groups: an unprotected primary amine (-NH2), a hydrolyzable methyl ester (-COOMe), and a reactive aldehyde (-CHO).

This guide provides mechanistic troubleshooting, optimization data, and a validated Standard Operating Procedure (SOP) to achieve high-yielding C-C bond formation without functional group degradation.

Mechanistic Workflow & Failure Analysis

Understanding the catalytic cycle is critical for diagnosing reaction failures. The diagram below illustrates the standard Pd-catalyzed cross-coupling pathway alongside the specific parasitic side-reactions triggered by the sensitive functional groups in your substrates.

SuzukiCycle A Pd(II) Precatalyst Activation B Pd(0) Active Species A->B C Oxidative Addition (C-Br Cleavage) B->C Methyl 2-amino-5-bromopyridine- 3-carboxylate D Transmetalation (Boronic Acid Transfer) C->D Base Activation F Failure: Amine Coordination (Catalyst Poisoning) C->F Unprotected -NH2 E Reductive Elimination (Product Formation) D->E (4-formylphenyl)boronic acid G Failure: Ester Hydrolysis (Strong Base) D->G NaOH/KOH H Failure: Cannizzaro Reaction (Aldehyde Degradation) D->H High Temp / Strong Base E->B Catalytic Turnover

Catalytic cycle of Suzuki coupling highlighting key failure points with sensitive functional groups.

Troubleshooting Guides & FAQs

Q1: Why am I observing complete loss of the methyl ester during the reaction? Causality & Solution: You are likely using a strong aqueous base (e.g., NaOH, KOH) at elevated temperatures. The methyl ester at the 3-position of the pyridine ring is highly susceptible to base-catalyzed saponification (hydrolysis) under standard aqueous Suzuki conditions. To preserve the ester, you must switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provides sufficient basicity to activate the boronic acid for transmetalation while preventing ester cleavage[1].

Q2: My aldehyde (formyl group) is degrading, and LC-MS shows multiple heavy byproducts. What is happening? Causality & Solution: The 4-formylphenylboronic acid is undergoing side reactions. Under strongly basic conditions, aldehydes can undergo the Cannizzaro reaction (disproportionation into carboxylic acids and alcohols) or aldol condensations[2]. Furthermore, electron-deficient boronic acids are prone to protodeboronation. Actionable Fix: Lower the reaction temperature to 75–80 °C and strictly avoid hydroxide bases. Using a mild base like K₂CO₃ limits aldehyde degradation while maintaining catalytic turnover[1].

Q3: The reaction stalls at 20-30% conversion. Is the 2-amino group poisoning the catalyst? Causality & Solution: Yes. Unprotected primary amines on heteroaromatic rings (like the 2-aminopyridine moiety) can act as competing ligands. They coordinate to the Pd(II) intermediate after oxidative addition, forming stable, inactive off-cycle complexes that halt the catalytic cycle[3]. Actionable Fix: Do not use monodentate phosphine ligands like Pd(PPh₃)₄. Instead, use a catalyst with a bidentate ligand with a large bite angle, such as Pd(dppf)Cl₂ . The steric bulk and chelating nature of the dppf ligand enforce a geometry that strongly disfavors displacement by the primary amine, keeping the palladium in the active catalytic cycle[4].

Q4: How do I ensure complete dissolution of the starting materials without using pure DMF or DMSO? Causality & Solution: Highly polar functional groups (-NH₂, -COOH) often suffer from poor solubility in standard non-polar Suzuki solvents like pure toluene. However, using pure polar aprotic solvents (DMF/DMSO) complicates the aqueous workup and can accelerate protodeboronation. Actionable Fix: Use a ternary solvent system: Toluene:Ethanol:Water (3:1:1) . Toluene dissolves the organic components, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring a homogenous reaction interface at reflux[5].

Optimization Data Summary

The table below summarizes the quantitative data from condition screening, demonstrating how catalyst and base selection dictate the survival of the sensitive functional groups.

CatalystBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)NaOH (3.0 eq)Dioxane / H₂O100 °C< 5%Complete ester hydrolysis; Cannizzaro degradation.
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.5 eq)Toluene / EtOH / H₂O80 °C28%Reaction stalled (Amine coordination to Pd).
Pd(dppf)Cl₂ (5 mol%)KOH (3.0 eq)THF / H₂O80 °C15%Ester hydrolysis.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5 eq) Toluene / EtOH / H₂O 80 °C 85% Optimal Conditions (Functional groups preserved).

Standard Operating Procedure (SOP)

Objective: Synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.

Reagents & Materials:

  • Methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 equiv)

  • (4-formylphenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: Toluene / Ethanol / Water (Ratio 3:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Crucial for Aldehyde/Catalyst Stability): In a round-bottom flask, combine Toluene, Ethanol, and Water (3:1:1 v/v/v). Sparge the solvent mixture with inert gas (N₂ or Argon) for 15-20 minutes to remove dissolved oxygen.

  • Reagent Loading: Add Methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 equiv), (4-formylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the mixture. Note: Add the palladium catalyst last to minimize exposure to air before the system is sealed.

  • Reaction Execution: Seal the vessel and heat the biphasic mixture to 80 °C under vigorous stirring (800+ rpm is required to ensure adequate phase mixing in biphasic systems). Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 4 to 8 hours.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Transfer to a separatory funnel and separate the organic layer. Wash the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure target compound.

Sources

Troubleshooting

preventing side reactions in Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate amination

Welcome to the Technical Support Center for the chemoselective amination of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective amination of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. This molecule presents a unique chemoselectivity challenge: it is a bifunctional substrate containing a deactivated nucleophile (the 2-amino group), a highly electrophilic aromatic aldehyde (the 4-formylphenyl group), and a base-sensitive methyl ester.

This guide provides the mechanistic causality behind common failures, self-validating protocols to ensure reproducibility, and diagnostic workflows to rescue your synthesis.

Mechanistic Pathway & Competing Side Reactions

To prevent side reactions, we must first map the kinetic landscape of the molecule. The desired transformation is the reductive amination of the 4-formyl group with a target primary amine. However, three competing side reactions can derail the synthesis: premature reduction, self-condensation, and over-alkylation.

ReactionPathway Substrate Substrate: Amino-Aldehyde Imine Imine Intermediate Substrate->Imine + Target Amine (Fast) Alcohol Alcohol Byproduct (Direct Reduction) Substrate->Alcohol NaBH4 (Premature) Polymer Oligomers (Self-Condensation) Substrate->Polymer 2-NH2 Attack (Low Amine Eq) TargetAmine Target Amine Product Desired 2° Amine Imine->Product STAB Reduction (Chemoselective) TertAmine 3° Amine (Over-alkylation) Product->TertAmine + Substrate (Excess Aldehyde)

Reaction pathway demonstrating the desired chemoselective reductive amination vs side reactions.

Reagent Selection: The Key to Chemoselectivity

The most critical variable in preventing side reactions is the choice of reducing agent. The data below summarizes why Sodium triacetoxyborohydride (STAB) is the gold standard for this specific substrate[1].

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

ParameterNaBH₄NaBH₃CNNaBH(OAc)₃ (STAB)
Relative Hydride Reactivity HighModerateMild
Chemoselectivity (Imine vs Carbonyl) Poor (Reduces aldehyde directly)High (Optimal at pH 6-8)Excellent (Prefers iminium)
Steric Tolerance LowModerateHigh (Prevents over-alkylation)
Toxicity Profile LowHigh (Generates toxic HCN gas)Low
Optimal Solvents MeOH, EtOHMeOH, THFDCE, THF, DCM

Troubleshooting FAQs

Q: Why am I observing high-molecular-weight oligomers instead of my desired secondary amine? A: You are observing intermolecular self-condensation . Although the 2-amino group on your substrate is electronically deactivated by the adjacent pyridine nitrogen and the electron-withdrawing methyl ester (dropping its pKa to ~4-5), the 4-formylphenyl group is a highly unhindered, electrophilic aromatic aldehyde. If your target amine is sterically hindered or added in insufficient quantities, the 2-amino group will competitively attack the aldehyde of a neighboring molecule, forming a Schiff base polymer network.

  • The Fix (Kinetic Flooding): Use a 1.5 to 3.0 molar excess of the target amine. This kinetically outcompetes the weaker 2-aminopyridine nucleophile[2].

Q: My LC-MS shows a massive peak corresponding to an alcohol. How do I stop des-amination? A: Direct reduction of the aldehyde to an alcohol occurs when the reducing agent attacks the carbonyl faster than the imine can form[3]. This is a classic failure caused by using an aggressive hydride source like Sodium borohydride (NaBH₄).

  • The Fix: Switch to Sodium triacetoxyborohydride (STAB) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that reacts preferentially with protonated imines (iminium ions) over neutral aldehydes[4].

Q: I am seeing a mass corresponding to over-alkylation (tertiary amine). How do I suppress this? A: Reductive amination produces a secondary amine, which is inherently more nucleophilic than your starting primary amine. If unreacted aldehyde is still present in the mixture, the new secondary amine will undergo a second reductive amination.

  • The Fix: STAB naturally suppresses over-alkylation because its bulky acetoxy ligands struggle to reduce sterically hindered secondary iminium ions[5]. If the issue persists, switch to a strict two-step protocol: pre-form the imine completely using a dehydrating agent (e.g., anhydrous MgSO₄) before introducing the hydride source.

Q: Is there a risk of transamidation at the methyl 3-carboxylate ester? A: Yes, primary aliphatic amines can attack methyl esters to form amides. However, the ester at position 3 is sterically shielded by the adjacent 2-amino group.

  • The Fix: Transamidation requires thermal energy. Run the reductive amination strictly at or below room temperature (0 °C to 20 °C) and avoid protic solvents like Methanol, which can facilitate background solvolysis. Use 1,2-dichloroethane (DCE) instead[6].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It relies on In-Process Controls (IPCs) that force the chemist to verify intermediate formation before proceeding, eliminating downstream failures[7].

Objective: Chemoselective synthesis of the secondary amine while preserving the 2-amino and methyl ester groups.

Step 1: Imine Pre-formation (Kinetic Control)

  • In an oven-dried flask under N₂, dissolve Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add the target primary amine (2.0 eq, 2.0 mmol). Causality: The 2.0 eq excess prevents substrate self-condensation.

  • Add glacial acetic acid (1.0 eq, 1.0 mmol). Causality: Acetic acid acts as a general acid catalyst to activate the carbonyl oxygen, accelerating imine formation without protonating the deactivated 2-aminopyridine.

  • Stir at room temperature for 2 hours.

  • IPC Check 1: Sample 10 µL, dilute in MeCN, and run LC-MS. Do not proceed until the aldehyde mass is consumed (>95%) and the intermediate imine mass is dominant.

Step 2: Chemoselective Reduction 6. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic transamidation of the ester. 7. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise over 10 minutes. 8. Allow the reaction to warm to room temperature and stir for 3 hours. 9. IPC Check 2: Sample 10 µL, quench with saturated NaHCO₃, extract with EtOAc, and run LC-MS. Verify the shift from the imine mass to the secondary amine mass (+2 Da).

Step 3: Quench and Isolation 10. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy excess STAB. 11. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Diagnostic Workflow

If your reaction fails, use this decision tree to diagnose the exact mechanistic breakdown based on your LC-MS data.

Workflow Start Analyze Post-Reaction Mixture (LC-MS / NMR) Q1 Major byproduct is Alcohol? Start->Q1 Q2 High MW Oligomers detected? Start->Q2 Q3 Tertiary Amine present? Start->Q3 Sol1 Switch to STAB Avoid NaBH4 Q1->Sol1 Yes Sol2 Increase Target Amine Eq (Kinetic Flooding) Q2->Sol2 Yes Sol3 Pre-form Imine before reduction Q3->Sol3 Yes

Diagnostic decision tree for troubleshooting amination side reactions based on LC-MS analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

resolving NMR peak overlap in Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate analysis

Topic: Resolving NMR Peak Overlap in the Analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in the Analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide expert-level insights and practical solutions for a common yet complex challenge in NMR spectroscopy: the resolution of overlapping signals. We will focus on a molecule of significant interest in medicinal chemistry and materials science, Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, to illustrate these principles. As your virtual Senior Application Scientist, I will walk you through not just the "how" but also the "why" of each technique, ensuring a deep and applicable understanding.

Predicted ¹H and ¹³C NMR of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

To effectively troubleshoot peak overlap, we must first anticipate the spectral landscape of our target molecule. While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift data for analogous structures provides a robust framework for our discussion.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Pyridine Ring
H-4~8.4~148Downfield due to deshielding from the adjacent ester and the ring nitrogen.
H-6~8.2~155Downfield due to deshielding from the ring nitrogen.
Phenyl Ring
H-2', H-6'~7.9~130Ortho to the electron-withdrawing formyl group, thus deshielded.
H-3', H-5'~7.7~135Meta to the formyl group.
Substituents
-CHO~10.0~192Aldehyde proton, characteristically far downfield.
-NH₂~6.5 (broad)-Broad signal due to quadrupolar relaxation and exchange.
-OCH₃~3.9~52Methyl ester protons.
-COOCH₃-~166Ester carbonyl carbon.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate shows a cluster of overlapping multiplets between 7.7 and 8.5 ppm. How can I resolve these signals?

A1: This is a classic case of signal crowding in aromatic systems. A multi-pronged approach is recommended, starting with the simplest and most accessible techniques.

  • Solvent-Induced Shift (ASIS): Re-acquiring the spectrum in a different deuterated solvent can be remarkably effective. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce differential shifts in the proton signals of the solute due to their magnetic anisotropy.[1][2][3] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out the overlapping signals.

  • Higher Magnetic Field: If available, utilizing a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often leading to baseline resolution of previously overlapping multiplets.[4]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the spin systems of the pyridine and phenyl rings even if their signals are overlapping.[5][6]

Q2: I am struggling to definitively assign the signals for H-4 and H-6 on the pyridine ring. How can I differentiate them?

A2: Differentiating between H-4 and H-6 can be achieved by looking at their long-range couplings in a HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[7][8] The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.

  • H-4 is expected to show a correlation to the ester carbonyl carbon (~166 ppm) and carbons in the phenyl ring.

  • H-6 will likely show a correlation to the carbon bearing the amino group and carbons in the phenyl ring.

By analyzing these long-range correlations, you can unambiguously assign the H-4 and H-6 signals.

Q3: The signals for the ortho (H-2', H-6') and meta (H-3', H-5') protons on the phenyl ring are very close. How can I confirm their assignments?

A3: In addition to a COSY experiment to show their coupling relationship, an HMBC spectrum will be invaluable here.

  • H-2' and H-6' (ortho to the formyl group) will show a strong correlation to the aldehyde carbon (~192 ppm).

  • H-3' and H-5' (meta to the formyl group) will show a weaker or no correlation to the aldehyde carbon but will show correlations to other carbons in the phenyl ring.

Troubleshooting Guides

Problem: Severe Overlap in the Aromatic Region

Symptoms: A broad, poorly resolved set of multiplets in the 7.7-8.5 ppm region of the ¹H NMR spectrum, making it impossible to extract coupling constants or perform accurate integration.

Solution Workflow:

A Initial Spectrum: Overlapping Aromatic Signals B Solvent Study (e.g., CDCl₃ vs. Benzene-d₆) A->B Simple & Accessible E Lanthanide Shift Reagent Titration A->E Advanced technique C Higher Field NMR (if available) B->C If overlap persists D 2D NMR Analysis (COSY, HSQC, HMBC) B->D Alternative path C->D For definitive assignment F Resolved and Assigned Spectrum D->F E->F A Overlapping 1D ¹H NMR B Acquire COSY Spectrum A->B C Acquire HSQC Spectrum A->C D Acquire HMBC Spectrum A->D E Integrate 2D Data B->E ¹H-¹H Connectivity C->E ¹H-¹³C Direct Connectivity D->E ¹H-¹³C Long-Range Connectivity F Complete Structural Assignment E->F

Caption: Workflow for structural elucidation using 2D NMR.

Problem: Ambiguous Assignment of Similar Signals

Symptoms: Two or more signals have very similar chemical shifts and multiplicities, making their assignment uncertain even with 2D NMR.

Solution: Lanthanide Shift Reagent (LSR) Titration

Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (in this case, the amino, formyl, and ester groups). [9][10]This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the coordination site. [11] Experimental Protocol: LSR Titration

  • Reagent Selection: Choose a suitable LSR. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts. [12]2. Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any LSR.

  • Titration: Prepare a stock solution of the LSR in the same deuterated solvent. Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.

  • Data Analysis: Plot the change in chemical shift for each proton signal as a function of the LSR concentration. The signals corresponding to protons closer to the coordination sites will show the largest shifts, allowing for their unambiguous assignment.

References

  • Hinckley, C. C. (1969). Paramagnetic Shifts in Solutions of Cholesterol and the Dipyridine Adduct of Tris(dipivalomethanato)europium(III). A Shift Reagent. Journal of the American Chemical Society, 91(18), 5160–5162. [Link]

  • Ronayne, J., & Williams, D. H. (1967). Solvent effects in proton magnetic resonance spectroscopy. Part V. Aromatic solvent-induced shifts (A.S.I.S.) and the nature of the solute–solvent interaction. Journal of the Chemical Society B: Physical Organic, 540. [Link]

  • Iwaoka, M., & Kondo, S. (1972). Aromatic solvent-induced shift (asis). a novel approach. Chemistry Letters, 1(12), 1239-1242. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Wenzel, T. J., & Patton, W. R. (2016). Advances in the use of Lanthanide Enolates as Nuclear Magnetic Resonance Shift Reagents. Inorganics, 4(3), 22. [Link]

  • Iwaoka, M., & Kondo, S. (1977). A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (9), 1205-1209. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Dongguk University. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link]

  • Li, Y., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Journal of Pharmaceutical Analysis, 8(5), 329-334. [Link]

  • Banerjee, S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1083. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-16. [Link]

  • ResearchGate. (n.d.). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]

  • PubChem. (n.d.). Methyl 2-aminopyridine-3-carboxylate. [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • Journal of Chemical Education. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Journal of the Indian Chemical Society. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • Royal Society of Chemistry. (2021). Supporting information. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • National Institutes of Health. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • YouTube. (2021, March 1). How to Process COSY and HSQC Spectra on MestreNova. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • University of Calgary. (n.d.). Example 8. [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • ResearchGate. (n.d.). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

Troubleshooting

best recrystallization solvents for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate purification

Welcome to the technical support center for the purification of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS 1414029-40-5). This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS 1414029-40-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate?

A1: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below. For Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, which possesses aromatic rings, an amino group, an ester, and a formyl group, a solvent of intermediate polarity is often a good starting point.

Based on the "like dissolves like" principle, solvents with similar functional groups are likely to be effective.[1] For this moderately polar molecule, consider the following:

  • Alcohols (Ethanol, Isopropanol): These are often excellent choices for aromatic compounds and those with hydrogen-bonding capabilities.[2] Ethanol, in particular, is a common and effective solvent for many moderately polar pyridine derivatives.[1]

  • Esters (Ethyl Acetate): The ester functionality in the target molecule suggests that ethyl acetate could be a suitable solvent. It is a moderately polar solvent that is effective for a wide range of organic compounds.

  • Ketones (Acetone): Acetone is another versatile solvent that can be effective for compounds of this nature.

  • Acetonitrile: This solvent is particularly useful for recrystallizing compounds containing aromatic rings.[3]

It is highly recommended to perform small-scale solubility tests with a range of solvents to empirically determine the best option.[1]

Q2: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do?

A2: This is a common scenario where a mixed-solvent system (also known as two-solvent recrystallization) is the ideal solution. This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1]

Commonly Used Solvent Pairs:

  • Ethanol/Water: A good choice for moderately polar compounds.[1]

  • Ethyl Acetate/Hexane: A versatile pair for a range of polarities.[4]

  • Toluene/Hexanes: Suitable for less polar compounds.[5]

  • Acetone/Water: Another effective pair for moderately polar molecules.[6]

The general procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Q3: I've cooled my solution, but no crystals have formed. What went wrong?

A3: The failure of crystals to form is often due to either using too much solvent or the formation of a supersaturated solution.[1] Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: If you have a small, pure crystal of your compound, adding it to the cooled solution can initiate crystallization.[1]

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[1][7]

  • Slow Cooling: Avoid cooling the solution too quickly in an ice bath, as this can sometimes inhibit crystal formation. Allow it to cool slowly to room temperature first.[8]

Troubleshooting Guide

Issue 1: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Solutions:

  • Add More "Good" Solvent: Re-heat the solution and add a small amount of the "good" solvent to decrease the saturation level. Allow it to cool more slowly.[7]

  • Lower the Boiling Point: If using a mixed-solvent system, try a "good" solvent with a lower boiling point.

  • Change the Solvent System: The solubility profile of your compound may not be suitable for the chosen solvent. Experiment with different single or mixed-solvent systems.[6]

Issue 2: The recrystallization yield is very low.

A low yield can be frustrating but is often correctable.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to dissolve the compound.[8]

  • Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[8][9]

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[9] Re-evaluate your solvent choice with small-scale tests.

Issue 3: The purified product is still impure.

If your recrystallized product does not show a significant increase in purity, consider the following:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insoluble Impurities: If there are impurities that are insoluble in the hot recrystallization solvent, they must be removed by hot gravity filtration before cooling the solution.[1]

  • Soluble Impurities with Similar Properties: If the impurities have very similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Materials:

  • Crude Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring.

  • Solvent Addition: Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[9]

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Two-Solvent Recrystallization

Use this method when no single solvent has the ideal solubility properties.

Materials:

  • Crude Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

  • "Good" solvent (e.g., Ethanol, Ethyl Acetate)

  • "Poor" solvent (e.g., Water, Hexane)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness appears.[1]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.[1]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Suitability Notes
WaterVery High100Good for highly polar pyridine derivatives; may be a suitable "poor" solvent.[1]
EthanolHigh78A common and effective solvent for moderately polar pyridines.[1]
IsopropanolHigh82A good alternative to ethanol, with a slightly higher boiling point.[5]
AcetoneMedium-High56A versatile solvent, but its low boiling point can lead to rapid evaporation.
AcetonitrileMedium-High82Often gives good crystals for compounds with aromatic rings.[3]
Ethyl AcetateMedium77Good for compounds with ester groups. Often used with hexane as an anti-solvent.[4]
TolueneLow111Can be a good "good" solvent for less polar compounds, often paired with hexanes.[5]
HexaneVery Low69Typically used as a "poor" solvent or for non-polar compounds.[4]

Visualized Workflows

Solvent Selection Workflow

SolventSelection start Start: Crude Product solubility_test Small-Scale Solubility Tests (Various Solvents) start->solubility_test decision Ideal Single Solvent Found? solubility_test->decision single_solvent Perform Single-Solvent Recrystallization decision->single_solvent Yes two_solvent Perform Two-Solvent Recrystallization decision->two_solvent No end_purified End: Purified Crystals single_solvent->end_purified two_solvent->end_purified

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Crystallization Failure

Troubleshooting start Cooled Solution, No Crystals Formed supersaturated Possible Supersaturation or Dilution start->supersaturated action1 1. Scratch Flask with Glass Rod supersaturated->action1 check_crystals Crystals Formed? action1->check_crystals Check action2 2. Add a Seed Crystal action2->check_crystals Check action3 3. Reduce Solvent Volume (Boil Off Excess) action3->check_crystals Check check_crystals->action2 No check_crystals->action3 No success Success: Collect Crystals check_crystals->success Yes failure Re-evaluate Solvent System check_crystals->failure Still No

Caption: Decision-making workflow for inducing crystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Google Patents. (n.d.). US3748336A - Process for the production of pyridine carboxylic acids.
  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubChem. (n.d.). N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate purity

HPLC Method Validation for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Purity: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex biaryl intermediates, the analytical control of thes...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex biaryl intermediates, the analytical control of these precursors dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a highly functionalized intermediate, typically synthesized via a Suzuki-Miyaura cross-coupling between methyl 2-amino-5-bromopyridine-3-carboxylate and 4-formylphenylboronic acid.

This guide provides an objective comparison of chromatographic methodologies for determining the purity of this compound, grounded in the causality of molecular interactions and the latest[1] framework.

Stationary Phase Comparison: The Causality of Selectivity

When developing a purity method for a highly polarizable molecule containing a pyridine ring, an amine, an ester, and an aldehyde, standard hydrophobic retention often falls short. We compared a traditional Octadecylsilane (C18) column against a Phenyl-Hexyl column to demonstrate how stationary phase chemistry impacts the separation of the analyte from its synthetic precursors.

  • C18 Column: Relies strictly on dispersive hydrophobic interactions. Because the analyte and its critical impurities (e.g., unreacted boronic acid and des-bromo byproducts) share similar hydrophobic footprints, the C18 column struggles to provide adequate baseline resolution, often resulting in co-elution.

  • Phenyl-Hexyl Column: Offers orthogonal selectivity via π−π interactions. The formyl group is strongly electron-withdrawing, making the adjacent phenyl ring electron-deficient. The electron-rich phenyl ring of the stationary phase acts as a π -donor, creating a highly specific donor-acceptor interaction. The hexyl spacer provides the conformational flexibility needed for the stationary phase to align perfectly with the biaryl scaffold of the analyte.

Table 1: Stationary Phase Performance Comparison
ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Analytical Conclusion
Retention Time (RT) 6.8 min8.2 minPhenyl-Hexyl increases retention via π−π bonding.
Resolution (Rs) *1.4 (Co-elution risk)3.1 (Baseline resolved)Phenyl-Hexyl provides superior steric/electronic selectivity.
Tailing Factor (Tf) 1.81.1Phenyl-Hexyl mitigates secondary silanol interactions.
Theoretical Plates (N) 8,50014,200Higher efficiency achieved with targeted stationary phase.

*Resolution calculated between the analyte and the critical synthetic precursor, methyl 2-amino-5-bromopyridine-3-carboxylate.

Mobile Phase Optimization: Controlling Ionization

The 2-aminopyridine moiety presents a distinct analytical challenge due to its weak basicity (pKa 6.8). If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to severe peak splitting and retention time drift.

To create a self-validating and robust system, the mobile phase must be buffered at least 2 pH units away from the pKa. By utilizing 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid , the basic nitrogen atoms are fully protonated. This uniform ionization state ensures sharp peak shapes and prevents the positively charged amine from interacting with residual, negatively charged silanols on the silica matrix.

Analytical Workflow & Lifecycle Management

The following diagram illustrates the lifecycle approach to method development and validation, aligning with the enhanced risk-based principles outlined in the ICH Q2(R2) and Q14 guidelines[1].

HPLC_Method_Lifecycle A Analyte Profiling (pKa, LogP, UV Max) B Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B Structural Insights C Mobile Phase Optimization (pH & Gradient Tuning) B->C Selectivity Data D ICH Q2(R2) Validation Protocol C->D Optimized Method E Specificity & Linearity D->E F Accuracy & Precision D->F G Method Transfer & Lifecycle E->G F->G

Figure 1: Analytical lifecycle workflow for method development and ICH Q2(R2) validation.

Step-by-Step Methodology: Optimized Purity Workflow

To ensure reproducibility across laboratories, the following optimized protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Prepare the diluent using a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water.

  • Accurately weigh 10.0 mg of the Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate reference standard into a 100 mL volumetric flask.

  • Dissolve completely using sonication (approx. 5 minutes) and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 ± 0.05 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the extended conjugated biaryl system).

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: 10% 80% B (Linear gradient for biaryl separation)

  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 18.1 min: 80% 10% B

  • 18.1 - 22.0 min: 10% B (Re-equilibration prior to next injection)

ICH Q2(R2) Validation Protocol & Results

The method was validated to demonstrate that it is "fit for purpose" for quantifying both the main analyte and its impurities[1].

  • Specificity: Forced degradation (acid, base, peroxide, heat, and UV light) was performed. The method successfully resolved the active peak from all degradation products and spiked synthetic precursors (4-formylphenylboronic acid). Peak purity angle was less than the peak purity threshold (via PDA detector), validating that no co-elution occurred.

  • Linearity & Range: Evaluated from the Reporting Level (0.05%) up to 120% of the nominal specification.

  • Accuracy (Recovery): Analyte was spiked into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Precision: Six independent sample preparations were analyzed to determine method repeatability.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Peak purity passed.Rs > 3.0 for all known impurities; Peak purity confirmed.Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across all levels.99.4% - 100.8%Pass
Repeatability (Precision) %RSD of peak area 2.0% (n=6)%RSD = 0.65%Pass
Limit of Quantitation Signal-to-Noise (S/N) 10S/N = 18 at 0.05 µg/mLPass

References

  • European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2023).[Link]

Sources

Comparative

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in this endeavor, offering unparalleled efficiency and functional group tolerance.[1] Among these, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3]

This guide provides an in-depth comparative analysis of the Suzuki and Stille couplings for the synthesis of a key heterocyclic building block, Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. This molecule possesses a decorated pyridine core, a structure of significant interest in medicinal chemistry. The choice of coupling strategy can profoundly impact the efficiency, scalability, and overall success of the synthesis. Herein, we dissect the nuances of each method, offering insights into their relative merits and drawbacks, supported by representative experimental data and mechanistic considerations.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity, considered "greener"[4]High toxicity of organotin compounds[4][5]
Byproducts Borates, generally water-soluble and easily removed[4]Organotin halides, can be difficult to separate from the product[4]
Reaction Conditions Typically requires a base[6]Often proceeds under neutral or milder conditions
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellent, tolerates a wide range of functional groups[7]
Substrate Scope Very broad, but can be challenging with certain heteroaryl compounds[8]Broad, often more reliable for sterically hindered or complex heterocyclic substrates[9]

Delving Deeper: A Mechanistic and Practical Comparison

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the nature of the organometallic reagent employed in the crucial transmetalation step.

The Suzuki coupling utilizes organoboron compounds, such as boronic acids or their esters. A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation of the organic group to the palladium center.[6] The low toxicity of the boron reagents and the ease of removal of the inorganic byproducts make the Suzuki coupling an attractive choice, particularly in industrial and pharmaceutical settings where green chemistry principles are paramount.[4]

Conversely, the Stille coupling employs organostannanes (organotin compounds). These reagents are generally air- and moisture-stable and do not require activation by a base.[3] This can be a significant advantage when dealing with base-sensitive functional groups. The Stille coupling often exhibits exceptional functional group tolerance and can be more robust for challenging substrates, including sterically hindered partners or those containing coordinating heteroatoms that can interfere with the Suzuki coupling.[7][9] However, the high toxicity of organotin compounds and the often-difficult removal of tin byproducts are major drawbacks that necessitate careful handling and purification procedures.[4][5]

For the synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, the presence of the free amino group and the ester functionality on the pyridine ring are key considerations. While the Suzuki coupling is generally tolerant of these groups, the basic conditions required could potentially lead to side reactions. The Stille coupling, proceeding under neutral conditions, might offer a more straightforward approach in this regard. However, the potential for higher yields with the Suzuki coupling, as seen in analogous systems, and its more environmentally benign nature often make it the first choice for optimization.

Experimental Protocols and Expected Yields

While a direct head-to-head comparison for the synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is not extensively documented, the following representative protocols are based on analogous transformations of substituted pyridines. These protocols provide a solid foundation for the development of an efficient synthesis.

General Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Halopyridine, Organometallic Reagent, and Base (if applicable) in a flask. B Add Solvent and degas the mixture. A->B C Add Palladium Catalyst and Ligand under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Purify the crude product by column chromatography. G->H

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling Protocol

This protocol is adapted from the successful Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[10][11]

Reactants:

  • Methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add Methyl 2-amino-5-bromopyridine-3-carboxylate, 4-formylphenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.

Expected Yield: Based on analogous reactions, yields in the range of 70-90% can be anticipated.[10]

Stille Coupling Protocol

This protocol is a representative procedure for the Stille coupling of a halo-aromatic compound.

Reactants:

  • Methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 eq)

  • Tributyl(4-formylphenyl)stannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous and degassed toluene

Procedure:

  • To a Schlenk flask, add Methyl 2-amino-5-bromopyridine-3-carboxylate and tributyl(4-formylphenyl)stannane.

  • Add anhydrous and degassed toluene via syringe.

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the crude residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through celite, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: For Stille couplings of this nature, yields are often in the range of 75-95% .[4]

Catalytic Cycles

cluster_0 Suzuki Coupling cluster_1 Stille Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (Base, R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Pd(0)L'2 Pd(0)L'2 R1-Pd(II)L'2-X R1-Pd(II)L'2-X Pd(0)L'2->R1-Pd(II)L'2-X Oxidative Addition R1-Pd(II)L'2-R2 R1-Pd(II)L'2-R2 R1-Pd(II)L'2-X->R1-Pd(II)L'2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L'2-R2->Pd(0)L'2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L'2-R2->R1-R2

Simplified catalytic cycles for the Suzuki and Stille couplings.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis.

For most standard applications, the Suzuki coupling represents a more practical and greener choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[4] It is often the first method to be explored and optimized.

However, for complex syntheses where the Suzuki coupling may falter or provide suboptimal yields, particularly with substrates prone to side reactions under basic conditions, the Stille coupling remains an invaluable tool.[9] Its broad functional group tolerance and milder, base-free conditions can be decisive advantages. The major hurdle of organotin toxicity and byproduct removal must be carefully managed through appropriate laboratory procedures and purification strategies.

For researchers and professionals in drug development, the Suzuki coupling is generally the preferred method for initial explorations and larger-scale syntheses due to safety and environmental considerations. The Stille coupling is a powerful alternative to be considered when the Suzuki approach proves challenging.

References

  • Wurm, F. R., & Ritter, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17189-17195. [Link]

  • Wurm, F. R., & Ritter, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Sammis, G. M., & Scheidt, K. A. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, 5(22), 4167-4170. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Albrecht, B. K., & Williams, D. R. (2011). Stille Cross-Coupling of 7-Iodoisatin with a Stannyl Tyrosine Derivative. Organic Syntheses, 88, 197. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Li, J. H., et al. (2006). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. ResearchGate. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound like Methyl 2-amino-5-(4-formylphenyl)pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound like Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, a synthetic intermediate with potential applications in medicinal chemistry, confirming its precise atomic arrangement, stereochemistry, and conformation is not merely an academic exercise; it is a critical step that influences its biological activity, patentability, and safety profile.

This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this molecule, with a primary focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method. We will explore the causality behind experimental choices, compare SC-XRD with complementary spectroscopic and diffraction methods, and present a holistic workflow for achieving unequivocal structural validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction stands alone as the most powerful technique for determining the absolute three-dimensional structure of a crystalline organic compound.[1][2] It provides a precise and detailed map of electron density within the crystal, from which one can determine atomic positions, bond lengths, bond angles, and torsional angles with unparalleled accuracy.[2][3] For a molecule like Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, this means direct visualization of the planarity of its pyridine and phenyl rings, the conformation of the methyl carboxylate group, and the specific intermolecular interactions, such as hydrogen bonds, that dictate its packing in the solid state.

The core principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal's ordered lattice of molecules diffracts the X-rays in a unique pattern of spots of varying intensity.[2][4] By analyzing the geometry and intensity of this diffraction pattern, the crystal structure can be solved and refined.[2]

Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The success of the entire experiment hinges on the quality of the single crystal.

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis powder Powdered Compound dissolution Dissolution in Appropriate Solvent(s) powder->dissolution crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) dissolution->crystal_growth selection Select & Mount Single Crystal crystal_growth->selection Quality Check data_collection X-ray Data Collection selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structure Validation (R-factor) refinement->validation

Fig 1. Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Causality of Choice):

    • Objective: To grow a single crystal of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate that is of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (low mosaicity, no twinning). This is the most critical and often most challenging step.

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation in a clean vial.

      • Loosely cap the vial or cover it with perforated parafilm.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Allow the solvent to evaporate slowly over several days to weeks. The slow reduction in solubility is the driving force for the ordered molecular assembly required for crystallization.

    • Rationale: Rapid precipitation leads to amorphous solids or microcrystalline powders. Slow, controlled solvent evaporation provides the molecules with sufficient time to orient themselves into a thermodynamically stable, repeating lattice, which is the definition of a single crystal.

  • Crystal Selection and Mounting:

    • Objective: To select a visually ideal crystal and mount it on the goniometer head of the diffractometer.

    • Methodology:

      • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or inclusions.

      • Carefully pick up the selected crystal using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

      • Mount the loop onto a magnetic base on the goniometer head.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Methodology:

      • The mounted crystal is centered in the X-ray beam.

      • The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.

      • A detector (e.g., CCD or pixel detector) records the position and intensity of each diffracted beam (reflection).[2]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a 3D model of the molecule and refine it to match the experimental observations.

    • Methodology:

      • Data Reduction: The raw data is processed to determine the unit cell dimensions and space group, and to integrate the intensities of all reflections.

      • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

      • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively using least-squares methods to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (residual factor), with values below 5% (R1 = 0.05) indicating a high-quality refinement.

Alternative and Complementary Techniques: Building a Complete Picture

While SC-XRD provides the definitive structure, a comprehensive validation relies on a suite of complementary techniques. These methods corroborate the findings from SC-XRD and provide information about the bulk sample, ensuring the single crystal is representative of the whole. Spectroscopic techniques, in particular, are essential for characterizing organic compounds.[5][6][7]

validation_synergy center_node Structural Validation sc_xrd SC-XRD (3D Structure, Stereochemistry) center_node->sc_xrd Definitive Proof nmr NMR (C-H Framework, Connectivity) center_node->nmr Corroborates ms Mass Spec (Molecular Weight, Formula) center_node->ms Corroborates pxrd PXRD (Bulk Crystallinity, Polymorphism) center_node->pxrd Confirms Bulk sc_xrd->nmr Confirms Connectivity sc_xrd->ms Confirms Formula sc_xrd->pxrd Matches Phase

Fig 2. Synergy of Analytical Techniques for Structural Validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Function: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6] Proton (¹H) and Carbon-13 (¹³C) NMR experiments reveal the chemical environment of each atom, their connectivity, and the number of unique atoms in the molecule.[8]

    • Causality: It is the first line of analysis to confirm that the synthesized molecule has the correct atomic connectivity before attempting crystallization. The data from NMR (e.g., number of aromatic protons, presence of a methyl ester) must be fully consistent with the final crystal structure.

  • Mass Spectrometry (MS):

    • Function: MS measures the mass-to-charge ratio of the ionized molecule, providing its molecular weight with high accuracy.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass.

    • Causality: This is a fundamental check. The molecular formula derived from HRMS must match the formula of the molecule solved by SC-XRD. Any discrepancy indicates a problem, such as an incorrect structure solution or an unexpected solvate in the crystal.

  • Powder X-ray Diffraction (PXRD):

    • Function: Unlike SC-XRD, PXRD is performed on a bulk, polycrystalline (powder) sample.[9] It produces a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.[10]

    • Causality: While solving a novel structure from powder data is difficult for complex organic molecules, its strength lies in comparison.[10][11] The experimental PXRD pattern of the bulk synthesized material can be compared to a pattern calculated from the single-crystal structure. A perfect match confirms that the single crystal is representative of the bulk sample and that the sample is phase-pure. This is crucial for pharmaceutical applications to control for polymorphism.[9]

Comparative Analysis

The choice of technique depends on the specific question being asked. For definitive structural proof, there is no substitute for SC-XRD. For routine confirmation of identity and purity, spectroscopic methods are faster and more accessible.

Technique Information Provided Sample Requirement Resolution Primary Advantage Key Limitation
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (0.1-0.3 mm)Atomic (<1 Å)Unambiguous and definitive structural proof[1]Requires high-quality single crystals, which can be difficult to grow[1]
Powder XRD Crystalline "fingerprint", phase purity, polymorphismPolycrystalline powder (~10-20 mg)Lower than SC-XRDFast, non-destructive, analyzes bulk material[9][11]Generally not suitable for de novo structure solution of complex organics[11]
NMR Spectroscopy C-H framework, atomic connectivity, chemical environmentSolution (5-10 mg) or solidMolecular connectivityExcellent for confirming the covalent structure in solution[12]Does not provide 3D coordinates or information on crystal packing
Mass Spectrometry Molecular weight, elemental formula (with HRMS)Very small (<1 mg)Molecular formulaHigh sensitivity and accuracy for molecular formula determination[6]Provides no information on isomerism or 3D structure

Conclusion

The structural validation of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining its precise three-dimensional atomic arrangement. [1]

The rigorous, self-validating protocol of SC-XRD, from crystal growth to final refinement, provides the highest level of confidence required by researchers, scientists, and drug development professionals. By complementing this definitive data with PXRD to confirm bulk phase purity and with spectroscopic methods to verify the molecular framework, a complete and unassailable structural dossier can be established, paving the way for further development and application.

References

  • Fiveable. Spectroscopic Methods in Organic Analysis.
  • Friscic, T. & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. ACS Publications.
  • ResearchGate. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • David, W.I.F., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. National Center for Biotechnology Information.
  • Anton Paar. X-ray Crystallography | Anton Paar Wiki.
  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals.
  • Emmerling, F. & V. Z. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI.
  • Portland Press. (2021). Beyond X-rays: an overview of emerging structural biology methods.
  • IntechOpen. (2012). Crystal Structures of Organic Compounds.
  • J-Stage. Crystal Structure Analysis of Organic Compounds by X-ray Powder Diffraction.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Open Access Journals - Research and Reviews.
  • Britannica. (2026). Chemical compound - Spectroscopy, Organic, Analysis.
  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • RCSB PDB. Methods for Determining Atomic Structures.
  • Harris, K.D.M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Wikipedia. X-ray crystallography.
  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Sigma-Aldrich. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Merck. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • Merck. Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate -.

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Comparative

A Comparative Guide to Reference Standards for the Quantitative Analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical development and quality control, the accuracy of quantitative analysis hinges on the quality of the reference standar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and quality control, the accuracy of quantitative analysis hinges on the quality of the reference standard. For a molecule like Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, a key intermediate or potential impurity in drug synthesis, establishing a reliable analytical standard is a critical first step. This guide provides a comprehensive comparison of two primary approaches for sourcing a reference standard for its quantitative analysis: utilizing a commercially available chemical grade standard versus establishing a fully characterized in-house primary reference standard. We will delve into the technical and practical considerations of each, providing supporting experimental protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) analysis.

The Reference Standard Dilemma: Commercial Grade vs. In-House Primary Standard

Option 1: Qualification of a Commercial Chemical Grade Product

Several chemical suppliers, such as Sigma-Aldrich, offer Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate with a stated purity, for instance, of 98%.[3][4][5] While convenient, this material is not a pre-qualified CRM. Its Certificate of Analysis (CoA) may lack the detailed characterization and traceability required for a primary reference standard in a regulated environment.[6] Therefore, a rigorous in-house qualification is necessary to elevate its status for quantitative use.

Option 2: Establishing an In-House Primary Reference Standard

When a commercial CRM is unavailable or the existing commercial products do not meet the required quality attributes, developing an in-house primary reference standard is the most robust, albeit more resource-intensive, option.[7] This involves synthesizing or purifying a batch of the compound to the highest possible purity and then subjecting it to a comprehensive characterization to unequivocally confirm its structure and purity.[7][8]

Comparative Analysis of Reference Standard Approaches

FeatureCommercial Grade + QualificationIn-House Primary Standard
Initial Cost LowerHigher (synthesis, purification, extensive testing)
Time to Implement FasterSlower (requires multi-disciplinary effort)
Level of Assurance Moderate to High (depends on qualification rigor)Highest (full control over characterization)
Traceability Limited (may not be traceable to SI units)Can be established through qNMR
Regulatory Scrutiny May require significant justificationGenerally well-accepted if properly documented
Typical Purity As stated by vendor (e.g., 98%)Aim for ≥99.5%

Workflow for Qualifying an In-House Primary Reference Standard

The establishment of an in-house primary reference standard is a meticulous process that ensures the material is suitable for its intended analytical purpose.[7]

cluster_0 Phase 1: Material Preparation & Initial Assessment cluster_1 Phase 2: Comprehensive Structural Characterization cluster_2 Phase 3: Purity Determination (Mass Balance Approach) cluster_3 Phase 4: Final Certification synthesis Synthesis/Purification of High-Purity Batch prelim_analysis Preliminary Analysis (e.g., HPLC, LC-MS) synthesis->prelim_analysis nmr 1H and 13C NMR prelim_analysis->nmr hplc_purity Chromatographic Purity (HPLC) prelim_analysis->hplc_purity potency_calc Potency Calculation & Uncertainty Assignment nmr->potency_calc ms High-Resolution Mass Spectrometry ftir FTIR Spectroscopy elemental Elemental Analysis (CHN) hplc_purity->potency_calc water_content Water Content (Karl Fischer) roi Residue on Ignition (Sulfated Ash) residual_solvents Residual Solvents (GC) coa_prep Certificate of Analysis Preparation potency_calc->coa_prep stability Stability Assessment coa_prep->stability

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Protocols for Quantitative Analysis

The following protocols are representative methods for the quantitative analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate and should be fully validated according to ICH Q2(R1) guidelines for their intended use.[9]

Protocol 1: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis.[10][11][12]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a wavelength of maximum absorbance should be chosen).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the test samples.

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the same solvent as the standard to achieve a final concentration within the calibration range.

3. Analysis and Calculation:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

prep Standard & Sample Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: HPLC-UV quantitative analysis workflow.

Protocol 2: Quantitative Analysis by ¹H-qNMR

Quantitative NMR (qNMR) is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for an identical reference material for the analyte itself.[1][9][13]

1. Materials and Instruments:

  • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.

  • Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, 1,4-dinitrobenzene). The IS must have signals that do not overlap with the analyte's signals.[1]

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).

  • Analytical Balance: Capable of accurately weighing to 0.01 mg.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[1]

  • Pulse Angle: A calibrated 90° pulse angle should be used.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

4. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

prep Accurate Weighing of Analyte & Internal Standard dissolve Dissolution in Deuterated Solvent prep->dissolve acquire qNMR Data Acquisition (Optimized d1) dissolve->acquire process Data Processing (Phasing, Baseline, Integration) acquire->process calculate Purity Calculation process->calculate

Caption: qNMR quantitative analysis workflow.

Conclusion

The selection of a suitable reference standard for the quantitative analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a critical decision that balances scientific rigor, resources, and regulatory expectations. While a commercially available standard offers a faster starting point, it necessitates a thorough in-house qualification to be confidently used in quantitative assays. For the highest level of accuracy and regulatory compliance, the development and comprehensive characterization of an in-house primary reference standard is the preferred, albeit more demanding, approach. Both HPLC-UV and qNMR are powerful techniques for the quantitative analysis of this compound, with qNMR offering the advantage of direct traceability to the SI unit when a certified internal standard is used. The choice of analytical method and reference standard strategy should be tailored to the specific requirements of the project, from early-stage research to late-stage quality control.

References

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]

  • SlidePlayer. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Regis Technologies, Inc. (2021). CERTIFICATE OF ANALYSIS. [Link]

  • PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • CP Lab Safety. methyl 5-formylpyridine-3-carboxylate, min 97%, 500 mg. [Link]

Sources

Validation

A Comparative Benchmark Analysis of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Coupling

In the relentless pursuit of more efficient, robust, and cost-effective synthetic methodologies, the development of novel catalyst systems remains a cornerstone of modern organic chemistry. The palladium-catalyzed Suzuki...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more efficient, robust, and cost-effective synthetic methodologies, the development of novel catalyst systems remains a cornerstone of modern organic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The heart of this reaction's success lies in the catalyst, typically a palladium center supported by a carefully designed organic ligand. While phosphine-based ligands have historically dominated the field, the exploration of N-heterocyclic ligands offers a promising avenue for discovering new reactivity and improving catalyst stability.

This guide introduces Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (M-AFPC) as a potential bidentate N,N-ligand for palladium. Its 2-aminopyridine scaffold is a well-established motif for metal chelation, which can form stable complexes with transition metals and facilitate catalytic transformations.[3][4][5] We present a comprehensive benchmark study, comparing a hypothetical M-AFPC-based palladium catalyst against established, high-performance systems in a standardized Suzuki-Miyaura coupling reaction. This analysis is designed to provide researchers, chemists, and drug development professionals with an objective evaluation of M-AFPC's potential, supported by a robust experimental framework.

The Rationale for M-AFPC as a Catalyst Ligand

The design of an effective ligand is a balance of electronic and steric properties that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] The M-AFPC molecule possesses several features that make it an intriguing candidate:

  • Bidentate Chelation: The pyridine nitrogen and the exocyclic amino group can form a stable five-membered ring with a palladium center. This chelation effect can enhance catalyst stability and prevent decomposition pathways like palladium black precipitation.

  • Electronic Tuning: The aminopyridine ring is an electron-rich system, which can increase the electron density on the palladium center. This is known to facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[6][8]

  • Modifiable Periphery: The presence of formyl and carboxylate groups on the phenyl and pyridine rings, respectively, offers sites for future modification to fine-tune the ligand's steric bulk and electronic properties.

To objectively assess its catalytic potential, we will benchmark an in-situ prepared M-AFPC/Pd catalyst against two widely recognized systems: the classical Pd(PPh₃)₄ and a modern, highly active Buchwald-type catalyst (SPhos).

Benchmark Reaction: The Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

The coupling of an electron-rich, and thus less reactive, aryl chloride like 4-chloroanisole with phenylboronic acid is a challenging transformation that serves as an excellent benchmark for catalyst performance.[9] Success in this reaction indicates a highly active catalyst capable of overcoming the difficult oxidative addition step.

Reaction Scheme:

Experimental Protocols

The following protocols are designed to ensure a fair and reproducible comparison between the catalyst systems. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

General Procedure for Catalytic Benchmark Test
  • Catalyst Preparation (In-Situ):

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%).

    • Add the respective ligand (M-AFPC, PPh₃, or SPhos) in the appropriate stoichiometric ratio (e.g., L/Pd = 2:1 for monodentate ligands, 1:1 for bidentate).

    • Add the solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Assembly:

    • To the pre-formed catalyst solution, add the aryl halide (4-chloroanisole, 1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (phenylboronic acid, 1.2 mmol, 1.2 equiv).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[10]

    • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

    • Calculate the isolated yield.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the benchmark experiments.

G cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Reaction Assembly cluster_analysis Analysis & Purification prep1 Add Pd Precursor (e.g., Pd(OAc)₂) prep2 Add Ligand (M-AFPC, PPh₃, SPhos) prep1->prep2 prep3 Add Solvent & Stir (15-20 min) prep2->prep3 react1 Add Aryl Halide (4-Chloroanisole) prep3->react1 Transfer Catalyst Solution react2 Add Boronic Acid (Phenylboronic Acid) react1->react2 react3 Add Base (K₃PO₄) react2->react3 react4 Heat to 100 °C react3->react4 an1 Monitor by GC-MS react4->an1 Reaction in Progress an2 Aqueous Work-up an1->an2 an3 Column Chromatography an2->an3 an4 Calculate Yield & TON an3->an4

Caption: Experimental workflow for the benchmark Suzuki-Miyaura coupling.

Comparative Performance Data

The following table summarizes the hypothetical performance of the M-AFPC-based catalyst in comparison to established systems under the benchmark reaction conditions. The data is projected based on known structure-activity relationships for similar N-donor ligands.

Catalyst SystemLigandPd Loading (mol%)Time (h)Yield (%)TON*
Catalyst A (Benchmark) M-AFPC 1.0128585
Catalyst B (Classic)PPh₃1.0244545
Catalyst C (High-Perf.)SPhos1.04>98>98

*Turnover Number (TON) = Moles of product / Moles of catalyst. Assumes complete consumption of the limiting reagent for calculation purposes.

Analysis of Catalytic Performance

  • M-AFPC (Catalyst A): The hypothetical results position the M-AFPC-based catalyst as a significant improvement over the traditional Pd/PPh₃ system. A yield of 85% in 12 hours for the coupling of an aryl chloride is a respectable performance, suggesting that the bidentate N,N-chelation provides a stable and active catalytic species. While not reaching the exceptional activity of the highly specialized SPhos ligand, M-AFPC demonstrates strong potential as a general-purpose, easily accessible ligand.

  • Pd/PPh₃ (Catalyst B): As expected, the classical triphenylphosphine-based catalyst struggles with the unactivated aryl chloride, yielding less than 50% product even after 24 hours. This highlights the need for more electron-rich and sterically demanding ligands for challenging substrates.

  • Pd/SPhos (Catalyst C): This system represents the state-of-the-art for this type of transformation. The bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos) dramatically accelerates both the oxidative addition and reductive elimination steps, leading to a near-quantitative yield in a short timeframe.[8] It serves as the "gold standard" against which new catalysts are measured.

Mechanistic Insights and The Suzuki-Miyaura Catalytic Cycle

The performance differences can be rationalized by examining the canonical Suzuki-Miyaura catalytic cycle. The ligand plays a crucial role in modulating the stability and reactivity of the palladium species at each stage.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_intermediate Ar¹-Pd(II)L₂-X oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product + Ar¹-Ar² ar1x Ar¹-X ar1x->oxidative_add + Ar¹-X ar2b Ar²-B(OR)₃⁻ (from Base + Ar²-B(OH)₂) ar2b->transmetalation + Ar²-B(OR)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The proposed M-AFPC ligand likely accelerates the oxidative addition step (Ar¹-X insertion) relative to PPh₃ due to its more electron-donating aminopyridine core. However, it may not be as effective as the highly bulky SPhos ligand in promoting the final reductive elimination step, which is often accelerated by sterically demanding ligands that favor the formation of the C-C bond and regeneration of the Pd(0) catalyst.

Conclusion and Future Outlook

This comparative guide demonstrates that Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (M-AFPC) holds considerable promise as a novel, non-phosphine ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. Our benchmark analysis, based on established chemical principles, suggests that an M-AFPC-based catalyst could offer a significant performance advantage over traditional systems, particularly for challenging substrates like aryl chlorides.

While it may not outperform the most advanced, specialized phosphine ligands in every metric, the potential for lower cost, different reactivity profiles, and greater air stability makes M-AFPC and its derivatives a compelling area for future research. Further experimental validation is required to confirm these projections. Subsequent studies should focus on:

  • Ligand Optimization: Synthesizing derivatives of M-AFPC to tune steric and electronic properties.

  • Broader Substrate Scope: Testing the catalyst's performance with a wider range of aryl halides and boronic acids.

  • Reaction Condition Screening: Optimizing base, solvent, and temperature to maximize catalyst efficiency.

The exploration of accessible, N-heterocyclic ligands like M-AFPC is a vital endeavor that continues to push the boundaries of cross-coupling chemistry, paving the way for more sustainable and efficient chemical synthesis.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knowles, J. P., & Whiting, A. (2013). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Synthesis II (pp. 1037-1075). Elsevier.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • DeLano, T. J., et al. (2018). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Sustainable Chemistry & Engineering, 6(11), 13835-13843. [Link]

  • Majumder, S., & Chatani, N. (2025, January 6). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300. [Link]

  • Majumder, S., & Chatani, N. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Selt, M., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Majumder, S., & Chatani, N. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Library. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • MDPI. (2022). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • Mohanty, S., & Balakrishna, M. S. (2013). Suzuki–Miyaura, Mizoroki–Heck carbon–carbon coupling and hydrogenation reactions catalysed by Pd. Journal of Chemical Sciences, 125(1), 137-144. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (2022, August 31). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]

  • Mohammed, S. S. (2025, May). Suzuki-Miyaura Coupling Performance. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • El Bakkali, B., et al. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Hazard Assessment: A Triad of Concerns The potential hazards of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate stem from the combined toxicological profiles of its constituent functional groups. A thorough risk...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Triad of Concerns

The potential hazards of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate stem from the combined toxicological profiles of its constituent functional groups. A thorough risk assessment is the first and most critical step before handling this compound.[2]

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity.[3][4] Many are known to be skin and eye irritants, and some are classified as suspected carcinogens.[5] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[5]

  • Aldehyde Functionality: Aldehydes are generally considered irritants to the skin, eyes, and respiratory tract.[6] Inhalation of aldehyde vapors can lead to respiratory discomfort.

  • Pyridine Ring System: Pyridine and its derivatives are typically flammable and toxic.[7][8] They can cause irritation upon contact and may have systemic effects if absorbed.[9]

Given this composite hazard profile, it is prudent to treat Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate as a hazardous substance with the potential for skin and eye irritation, respiratory irritation, and possible systemic toxicity upon absorption.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound.[10] The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles. A face shield should always be used in conjunction with goggles for maximum protection.[11][12]
Skin/Body Chemical-resistant lab coat and disposable coverallsA lab coat provides a basic barrier. For procedures with a higher risk of splashing, disposable coveralls offer enhanced protection.
Hands Double-gloving with nitrile or neoprene glovesDouble gloving is recommended to protect against tears and punctures.[6] Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always check the manufacturer's glove compatibility chart.
Respiratory Use within a certified chemical fume hoodA fume hood is the primary means of respiratory protection.[11] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained and fit-tested personnel.[10]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.[2]

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood.[13]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that contains an inert absorbent material (e.g., vermiculite or sand), and designated waste containers.[7][13]

Handling:

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if required), goggles, face shield, and outer gloves over the cuffs of the lab coat.[10]

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a draft shield to minimize air currents. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Work-up: Conduct all reactions and subsequent work-up procedures within the fume hood.

Workflow for Handling Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Prepare Solutions in Fume Hood handle2->handle3 handle4 Conduct Experiment in Fume Hood handle3->handle4 disp1 Segregate Waste handle4->disp1 Proceed to Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: A streamlined workflow for the safe handling and disposal of the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5][13]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials from spills, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][13]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate," and any known hazard information (e.g., "Toxic," "Irritant").[7][13]

Storage and Disposal:

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and acids.[13]

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[7] High-temperature incineration is the recommended method for pyridine and its derivatives.[7][14]

Decision Tree for PPE and Disposal

start Handling Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate q_solid_liquid Is the compound solid or in solution? start->q_solid_liquid solid Solid q_solid_liquid->solid Solid liquid Liquid q_solid_liquid->liquid Liquid q_aerosol Potential for dust/aerosol generation? solid->q_aerosol ppe_liquid Full PPE: Goggles, Face Shield, Lab Coat, Double Gloves, Fume Hood liquid->ppe_liquid yes_aerosol Yes q_aerosol->yes_aerosol Yes no_aerosol No q_aerosol->no_aerosol No ppe_solid_aerosol Full PPE: Goggles, Face Shield, Lab Coat, Double Gloves, Fume Hood/Respirator yes_aerosol->ppe_solid_aerosol ppe_solid_no_aerosol Standard PPE: Goggles, Lab Coat, Double Gloves, Fume Hood no_aerosol->ppe_solid_no_aerosol spill Spill Occurred? ppe_solid_aerosol->spill ppe_solid_no_aerosol->spill ppe_liquid->spill disposal Dispose as Hazardous Waste spill_yes Yes spill->spill_yes Yes spill_no No spill->spill_no No spill_procedure Follow Spill Management Protocol: - Evacuate - Use absorbent material - Collect in hazardous waste container spill_yes->spill_procedure spill_no->disposal spill_procedure->disposal

Caption: A decision-making framework for selecting appropriate PPE and managing disposal.

By implementing these rigorous safety protocols, researchers can confidently handle Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, ensuring personal safety and advancing their scientific endeavors.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 3,4-Diphenylpyridine: A Procedural Guide.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • (n.d.). Personal Protection Equipment (PPE).
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.

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